molecular formula C11H12O4 B1221775 3-(4-Methoxybenzoyl)propionic acid CAS No. 3153-44-4

3-(4-Methoxybenzoyl)propionic acid

Cat. No.: B1221775
CAS No.: 3153-44-4
M. Wt: 208.21 g/mol
InChI Key: OMTDIBZSUZNVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzoyl)propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.09 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12472. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTDIBZSUZNVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185432
Record name 3-(4-Methoxybenzoyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3153-44-4
Record name 4-Methoxy-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3153-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxybenzoyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3153-44-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Methoxybenzoyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxybenzoyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-Methoxybenzoyl)propionic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN7GHW7M6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxybenzoyl)propionic Acid (CAS: 3153-44-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxybenzoyl)propionic acid, with the CAS number 3153-44-4, is a ketoacid that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a methoxy-substituted benzene ring attached to a propionic acid chain via a carbonyl group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known and potential applications in pharmaceutical research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physicochemical Properties
PropertyValueReference(s)
CAS Number 3153-44-4[1][2]
Molecular Formula C₁₁H₁₂O₄[1][2]
Molecular Weight 208.21 g/mol [1][2]
Appearance White to cream or pale brown crystalline powder[3]
Melting Point 148-150 °C[1]
Boiling Point 307.4 °C (rough estimate)[3]
Solubility Almost insoluble in water at room temperature; soluble in organic solvents like ethanol and ether.[3]
Table 2: Spectroscopic Data
Spectroscopic DataDetailsReference(s)
¹H NMR (90 MHz, DMSO-d₆) δ (ppm): 12.1 (s, 1H, COOH), 7.97 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.19 (t, 2H, CH₂), 2.56 (t, 2H, CH₂)[4]
Mass Spectrum (EI) m/z (relative intensity): 208 (M⁺, 16.4), 135 (100.0), 107 (8.0), 92 (5.3), 77 (8.0)[4]
Infrared (IR) Spectrum Characteristic absorptions for C=O (ketone and carboxylic acid), C-O, O-H, and aromatic C-H bonds are expected. A representative spectrum can be found at the provided reference.[5]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a common and efficient method for the synthesis of this compound.

Workflow of the Synthesis:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Anisole Anisole ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Anisole->ReactionVessel SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ReactionVessel AlCl3 Anhydrous AlCl₃ AlCl3->ReactionVessel Quenching Quenching with ice and HCl ReactionVessel->Quenching Reaction Mixture Extraction Extraction with organic solvent Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Crude Product Product This compound Recrystallization->Product Purified Product

Caption: Synthesis workflow for this compound.

Materials:

  • Anisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or another suitable solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or methanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in a suitable solvent like dichloromethane.

  • Addition of Catalyst: Carefully add anhydrous aluminum chloride to the solution in portions while stirring. The reaction is exothermic.

  • Addition of Anisole: Slowly add anisole to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to yield white to off-white crystals.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be used for the analysis of this compound.

Table 3: HPLC Parameters

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid)
Detection UV at a suitable wavelength (e.g., 254 nm)
Flow Rate Typically 1.0 mL/min
Injection Volume Typically 10-20 µL

Applications in Research and Drug Development

Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of the antidepressant drug Agomelatine . The synthesis of Agomelatine involves the conversion of this ketoacid to the corresponding naphthalene derivative.

Logical Relationship in Agomelatine Synthesis:

G Start This compound Intermediate Intermediate Steps (e.g., cyclization, reduction, amidation) Start->Intermediate End Agomelatine Intermediate->End

Caption: Role as an intermediate for Agomelatine.

Potential as a Scaffold for Biologically Active Molecules

While direct biological activity of this compound is not extensively documented, its core structure is present in molecules being investigated for various therapeutic applications.

  • Bcl-2 Inhibitors: The benzoylpropionic acid scaffold is found in some compounds designed as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis. Overexpression of Bcl-2 is implicated in the survival of cancer cells, making it an attractive target for cancer therapy.

  • PPAR-γ Agonists: Aryl-propionic acid derivatives have been explored as potential agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, and its agonists are used in the treatment of type 2 diabetes.

Note: At present, there are no published, detailed experimental protocols for the use of this compound in biological assays for Bcl-2 inhibition or PPAR-γ agonism. The information above is based on research on structurally related compounds.

Safety and Handling

According to available safety data sheets, this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a readily synthesizable and versatile chemical intermediate with established importance in the pharmaceutical industry, particularly in the production of Agomelatine. While its direct biological activities are not yet fully explored, its structural motifs suggest potential for its use as a scaffold in the design of novel therapeutic agents targeting pathways involved in cancer and metabolic diseases. This guide provides a solid foundation of its properties and synthesis for researchers and developers working with this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-methoxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-methoxyphenyl)-4-oxobutanoic acid. The information herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key property determinations are provided.

Core Physicochemical Properties

4-(4-methoxyphenyl)-4-oxobutanoic acid is a carboxylic acid derivative containing a methoxy-substituted phenyl ring. Its chemical structure dictates its physical and chemical behavior, including its solubility, acidity, and lipophilicity.

Table 1: Chemical Identification
IdentifierValue
IUPAC Name 4-(4-methoxyphenyl)-4-oxobutanoic acid
CAS Number 3153-44-4[1][2]
Molecular Formula C₁₁H₁₂O₄[1][2]
SMILES COC1=CC=C(C=C1)C(=O)CCC(O)=O[1][2]
InChIKey OMTDIBZSUZNVJK-UHFFFAOYSA-N[2]
Table 2: Physicochemical Data
PropertyValue
Molecular Weight 208.214 g/mol [1]
Melting Point 148-150 °C[1]
Boiling Point Not available[1]
Solubility Based on structurally similar compounds, it is expected to be slightly soluble in water and soluble in organic solvents such as alcohols, ethers, and benzene.[3]
pKa (Predicted) An estimated value is approximately 4.4-4.6, based on predictions for structurally related compounds like 4-(4-methylphenyl)-4-oxobutanoic acid (predicted pKa 4.57 ± 0.17) and 4-methoxy-4-oxobutanoic acid (predicted pKa 4.42 ± 0.17).[3][4]
logP (Predicted) An estimated value is approximately 1.4, based on the computed XLogP3 for the isomeric 4-(3-methoxyphenyl)-4-oxobutanoic acid.[5]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard procedures and can be adapted based on available laboratory equipment.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dried, powdered 4-(4-methoxyphenyl)-4-oxobutanoic acid is packed into a capillary tube to a height of 1-2 mm. The tube is then sealed at one end if not already.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is the melting point. For a pure compound, this range is typically narrow.

Determination of pKa

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

  • Solution Preparation: A precisely weighed sample of 4-(4-methoxyphenyl)-4-oxobutanoic acid is dissolved in a suitable solvent (e.g., a water-alcohol mixture if solubility in pure water is low) to a known concentration (e.g., 1 mM). The solution is made acidic by adding a small amount of a strong acid like HCl to a pH of around 1.8-2.0.[6]

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.[6]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[6]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant. The titration is continued until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[6]

  • Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[7] This can be determined from the titration curve.

Determination of logP

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing its distribution between an organic and an aqueous phase.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol is saturated with water, and water (or a buffer solution, typically at pH 7.4 for logD determination) is saturated with n-octanol to ensure thermodynamic equilibrium.[8]

  • Partitioning: A known amount of 4-(4-methoxyphenyl)-4-oxobutanoic acid is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.[9]

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physicochemical properties of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Obtain Sample pack Pack Sample into Capillary Tube start->pack place Place in Melting Point Apparatus pack->place heat Heat Slowly (1-2 °C/min) place->heat observe Observe and Record Melting Range heat->observe end End: Melting Point (e.g., 148-150 °C) observe->end

Caption: Workflow for Melting Point Determination.

physicochemical_properties_relationship compound 4-(4-methoxyphenyl)-4-oxobutanoic acid (C₁₁H₁₂O₄) structure Chemical Structure - Aromatic Ring - Carboxylic Acid - Ketone - Ether compound->structure is defined by pka Acidity (pKa) ~4.4-4.6 structure->pka Carboxylic acid group determines logp Lipophilicity (logP) ~1.4 structure->logp Aromatic & ether groups influence mp Melting Point 148-150 °C structure->mp Crystal lattice energy determines solubility Solubility Slightly Soluble in Water Soluble in Organics pka->solubility influences aqueous logp->solubility influences organic

Caption: Relationship between Structure and Properties.

References

An In-depth Technical Guide to 4-(4-methoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)-4-oxobutanoic acid, a significant intermediate in organic and medicinal chemistry. The document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its applications in research and drug development, tailored for researchers, scientists, and professionals in the field.

Chemical Identity and Structure

4-(4-methoxyphenyl)-4-oxobutanoic acid, commonly known as 3-(4-Methoxybenzoyl)propionic acid, is a keto acid. Its structure features a methoxy-substituted phenyl ring attached to a butyric acid chain via a ketone group.

  • IUPAC Name: 4-(4-methoxyphenyl)-4-oxobutanoic acid[1][2][3]

  • Common Name: this compound[4][5]

  • CAS Number: 3153-44-4[2][3][4][6]

  • Molecular Formula: C₁₁H₁₂O₄[1][2][3][4][5][6][7]

  • Linear Formula: CH₃OC₆H₄COCH₂CH₂CO₂H[4]

The logical relationship between the compound's various identifiers is illustrated below.

cluster_main Chemical Identity cluster_identifiers Identifiers & Formula Compound This compound IUPAC IUPAC Name: 4-(4-methoxyphenyl)-4-oxobutanoic acid Compound->IUPAC is named CAS CAS Number: 3153-44-4 Compound->CAS is registered as Formula Molecular Formula: C11H12O4 Compound->Formula has formula Anisole Anisole AlCl3 AlCl3 (Catalyst) SuccinicAnhydride Succinic Anhydride Reaction Reflux for 4h AlCl3->Reaction Distillation Steam Distillation (Remove excess Anisole) Reaction->Distillation Purification Purification (NaOH solution, filtration, HCl precipitation) Distillation->Purification Product 4-(4-methoxyphenyl)- 4-oxobutanoic acid Purification->Product

References

An In-depth Technical Guide on the Solubility of 3-(4-Methoxybenzoyl)propionic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(4-Methoxybenzoyl)propionic acid, a key intermediate in the synthesis of various biologically active compounds. Understanding the solubility of this compound in different organic solvents is crucial for its application in organic synthesis, purification, and formulation development. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility studies.

Introduction

This compound, with the chemical formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol , is a white crystalline solid.[1][2][3][4] Its structure, featuring a carboxylic acid group and a methoxybenzoyl moiety, influences its polarity and, consequently, its solubility in various solvents. The compound is noted to be almost insoluble in water at room temperature but is soluble in certain organic solvents like ethanol and ether.[5]

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in readily available literature. However, an estimated aqueous solubility value has been reported. The table below summarizes the available quantitative and qualitative solubility information.

SolventChemical FormulaTypeTemperature (°C)SolubilityCitation
WaterH₂OAqueous25~6534 mg/L (estimated)[6]
EthanolC₂H₅OHOrganicRoom TemperatureSoluble (qualitative)[5]
Ether(C₂H₅)₂OOrganicRoom TemperatureSoluble (qualitative)[5]

It is important to note that the solubility in ethanol and ether is based on qualitative descriptions, and empirical determination is recommended for precise applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is reliable and can be adapted for various solvents.[7][8][9]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Vials with screw caps

  • Drying oven

  • Pipettes and other standard laboratory glassware

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation. It is crucial to visually confirm that excess solid remains, indicating a saturated solution.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be well below the melting point of this compound (148-150 °C).[1][10]

    • Continue drying until a constant weight of the residue (the dissolved solute) is achieved.

    • Cool the vial in a desiccator before weighing to prevent moisture absorption.

3.3. Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of filtered solution) x 100

Alternatively, it can be expressed in other units such as mol/L by converting the mass of the residue to moles using the molecular weight of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Define Study Parameters (Compound, Solvents, Temperatures) prepare Prepare Materials (High-purity compound, Analytical grade solvents) start->prepare saturate Create Saturated Solution (Add excess solute to solvent) prepare->saturate equilibrate Equilibrate at Constant Temperature (Thermostatic shaker/bath) saturate->equilibrate separate Separate Solid and Liquid Phases (Settling and Filtration) equilibrate->separate quantify Quantify Dissolved Solute (Gravimetric Analysis: Evaporate solvent, weigh residue) separate->quantify calculate Calculate Solubility (e.g., g/100mL, mol/L) quantify->calculate report Report and Analyze Data calculate->report end End report->end

Caption: Workflow for Solubility Determination of this compound.

This comprehensive guide provides foundational knowledge and practical steps for researchers and professionals working with this compound. While quantitative data in organic solvents remains a gap in the literature, the provided experimental protocol offers a robust method for its determination, enabling more precise control over synthetic and formulation processes.

References

Spectroscopic Profile of 3-(4-Methoxybenzoyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Methoxybenzoyl)propionic acid (CAS No: 3153-44-4), a key intermediate in organic synthesis.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₁₁H₁₂O₄, Molecular Weight: 208.21 g/mol ) are summarized below.[1][2] These data provide a unique spectral fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95Doublet2HAr-H (ortho to C=O)
~6.95Doublet2HAr-H (meta to C=O)
~3.85Singlet3H-OCH₃
~3.30Triplet2H-C(=O)CH₂-
~2.80Triplet2H-CH₂COOH
~12.0 (variable)Singlet (broad)1H-COOH

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
~198.0Ar-C=O
~178.0-COOH
~164.0Ar-C-OCH₃
~131.0Ar-CH (ortho to C=O)
~129.0Ar-C (ipso to C=O)
~114.0Ar-CH (meta to C=O)
~56.0-OCH₃
~34.0-C(=O)CH₂-
~29.0-CH₂COOH
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the following key absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-HCarboxylic acid, broad stretch
~3000C-HAromatic and aliphatic stretch
~1710C=OCarboxylic acid, carbonyl stretch
~1680C=OAryl ketone, carbonyl stretch
~1600, ~1510C=CAromatic ring stretch
~1260C-OAryl ether, asymmetric stretch
~1030C-OAryl ether, symmetric stretch
Mass Spectrometry (MS)

The predicted mass spectrum of this compound under electron ionization (EI) would be expected to show the following key ions.

m/zIon
208[M]⁺ (Molecular Ion)
191[M - OH]⁺
177[M - OCH₃]⁺
135[CH₃OC₆H₄CO]⁺
107[CH₃OC₆H₄]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

  • Standard acquisition parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

  • A proton-decoupled pulse sequence is used to simplify the spectrum.

  • A wider spectral width (e.g., 240 ppm) is used.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • For direct insertion, the sample is heated to induce volatilization.

  • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

  • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet for IR MS Mass Spectrometry (EI) Sample->MS for MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectroscopy KBr_Pellet->IR NMR_Data Chemical Shifts, Multiplicities, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Fragmentation_Pattern M [C₁₁H₁₂O₄]⁺ m/z = 208 (Molecular Ion) F1 [C₁₁H₁₁O₃]⁺ m/z = 191 M->F1 - •OH F2 [C₁₀H₉O₃]⁺ m/z = 177 M->F2 - •OCH₃ F3 [C₈H₇O₂]⁺ m/z = 135 M->F3 - •CH₂CH₂COOH F4 [C₇H₇O]⁺ m/z = 107 F3->F4 - CO F5 [C₆H₅]⁺ m/z = 77 F4->F5 - CH₂O

References

A Comprehensive Technical Guide to the Synthesis of 3-(4-Methoxybenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of 3-(4-Methoxybenzoyl)propionic acid, a valuable intermediate in the synthesis of various biologically active heterocyclic compounds. The primary method detailed is the Friedel-Crafts acylation of anisole with succinic anhydride, a robust and widely utilized reaction in organic synthesis.

Reaction Overview

The synthesis of this compound is achieved through the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction involves the formation of an acylium ion from succinic anhydride and the Lewis acid, which then attacks the electron-rich aromatic ring of anisole. The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Materials:

  • Anisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • Methanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirrer

  • Beakers

  • Buchner funnel and flask

  • Filtration apparatus

  • Apparatus for steam distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine succinic anhydride (2 g, 20 mmol) and anisole (10 ml).

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (6 g, 42 mmol) to the mixture in portions while stirring. The reaction is exothermic and will become hot.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4 hours with continuous stirring.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess anisole by steam distillation.[1]

  • Purification:

    • Dissolve the resulting solid product in a 5% (w/v) sodium hydroxide solution.[1]

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.

    • Collect the solid product by filtration and wash it with cold water.[1]

  • Crystallization: Recrystallize the crude product from methanol to obtain the purified this compound.[1]

  • Drying: Dry the purified product. A reported yield for this procedure is 55%.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₁₁H₁₂O₄[2][3][4][5][6]
Molecular Weight208.21 g/mol [2][3][4][5][6]
Melting Point148-150 °C[4][7]
AppearanceWhite powder[7]
Yield55%[1]
Purity≥98% (by HPLC)[6]

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Anisole + Succinic Anhydride Reaction Friedel-Crafts Acylation (Reflux, 4h) Reactants->Reaction Catalyst AlCl₃ Catalyst->Reaction Workup Steam Distillation (Removal of excess Anisole) Reaction->Workup Purification 1. Dissolve in NaOH 2. Filter 3. Precipitate with HCl 4. Filter and Wash Workup->Purification Crystallization Recrystallization (Methanol) Purification->Crystallization Product This compound Crystallization->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationship

The following diagram illustrates the chemical transformation and the key steps involved in the synthesis.

Reaction_Mechanism Anisole Anisole ElectrophilicAttack Electrophilic Aromatic Substitution Anisole->ElectrophilicAttack SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Intermediate SuccinicAnhydride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AcyliumIon->ElectrophilicAttack IntermediateComplex Sigma Complex (Resonance Stabilized) ElectrophilicAttack->IntermediateComplex Deprotonation Deprotonation IntermediateComplex->Deprotonation Product This compound Deprotonation->Product

Caption: Key steps in the Friedel-Crafts acylation of anisole.

References

A Technical Guide to the Synthesis of 3-(4-Methoxybenzoyl)propionic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the Friedel-Crafts acylation mechanism for the synthesis of 3-(4-methoxybenzoyl)propionic acid, a key intermediate in the development of various biologically active heterocyclic compounds and pharmaceuticals.[1][2][3] This guide details the reaction mechanism, presents a comprehensive experimental protocol, and summarizes key quantitative data for researchers in organic synthesis and drug discovery.

The Friedel-Crafts Acylation Mechanism

The synthesis of this compound is achieved through the Friedel-Crafts acylation of anisole with succinic anhydride.[1][4] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[5][6] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which is required in stoichiometric amounts.[5]

The mechanism proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with succinic anhydride to form a highly electrophilic acylium ion intermediate.[4][6][7] The interaction between the Lewis acid and a carbonyl oxygen of the anhydride facilitates the cleavage of a C-O bond, generating the resonance-stabilized acylium ion.[8][9]

  • Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile and attacks the electrophilic acylium ion.[4][6] The methoxy (-OCH₃) group on the anisole ring is a powerful activating group, donating electron density and directing the incoming electrophile to the ortho and para positions.[10] Due to steric hindrance, the para product, this compound, is predominantly formed.[4][10]

  • Restoration of Aromaticity: The attack results in the formation of a positively charged intermediate known as a sigma complex or arenium ion, which temporarily loses its aromaticity.[6][9] A base, typically AlCl₄⁻ (formed from the catalyst), removes a proton from the carbon atom where the acyl group has attached.[5][6] This deprotonation step restores the aromaticity of the ring.

  • Workup: The resulting ketone product is a moderate Lewis base and forms a complex with the aluminum chloride catalyst.[5] An aqueous workup is required to hydrolyze this complex and liberate the final product, this compound.[5]

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Workup succinic_anhydride Succinic Anhydride complex Anhydride-AlCl₃ Complex succinic_anhydride->complex + AlCl₃ alcl3_1 AlCl₃ (Lewis Acid) acylium_ion Acylium Ion (Electrophile) complex->acylium_ion Ring Opening anisole Anisole (Nucleophile) sigma_complex Sigma Complex (Arenium Ion) anisole->sigma_complex + Acylium Ion ketone_complex Product-AlCl₃ Complex sigma_complex->ketone_complex + AlCl₄⁻ - H⁺ alcl4 AlCl₄⁻ final_product This compound ketone_complex->final_product Aqueous Workup (H₂O)

Caption: The four-step mechanism of Friedel-Crafts acylation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocol is based on established literature procedures for the synthesis of this compound.[1][2]

Materials:

  • Succinic anhydride (2.0 g, 20 mmol)

  • Anisole (10 ml, excess)

  • Anhydrous aluminum chloride (6.0 g, 42 mmol)

  • 5% (w/v) Sodium hydroxide solution

  • Hydrochloric acid

  • Methanol (for crystallization)

Procedure:

  • A mixture of succinic anhydride (20 mmol) and anhydrous aluminum chloride (42 mmol) is prepared in a reaction vessel.

  • Anisole (10 ml) is added to the mixture, serving as both the reactant and the solvent.

  • The reaction mixture is refluxed for approximately 4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[11]

  • Upon completion, the excess anisole is removed by steam distillation.[2]

  • The resulting solid residue is dissolved in a 5% (w/v) aqueous solution of sodium hydroxide.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with hydrochloric acid, which precipitates the crude this compound.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Further purification is achieved by crystallization from methanol to yield the final product.[2]

The general workflow for this synthesis and purification process is illustrated in the diagram below.

Experimental_Workflow Synthesis and Purification Workflow reactants 1. Mix Reactants Succinic Anhydride, Anisole, AlCl₃ reflux 2. Reflux (4 hours) reactants->reflux distillation 3. Steam Distillation (Remove excess anisole) reflux->distillation dissolution 4. Dissolution (in 5% NaOH) distillation->dissolution filtration1 5. Filtration (Remove impurities) dissolution->filtration1 acidification 6. Acidification (with HCl) filtration1->acidification filtration2 7. Filtration & Washing (Collect crude product) acidification->filtration2 crystallization 8. Crystallization (from Methanol) filtration2->crystallization final_product Pure this compound crystallization->final_product

Caption: Experimental workflow for synthesis and purification.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants and the final product.

Table 1: Reactant and Product Properties

Compound Formula Molecular Weight ( g/mol ) Moles (mmol) Amount Used
Succinic Anhydride C₄H₄O₃ 100.07 20 2.0 g
Anisole C₇H₈O 108.14 - 10 mL (excess)
Aluminum Chloride AlCl₃ 133.34 42 6.0 g

| this compound | C₁₁H₁₂O₄ | 208.21 | - | - |

Table 2: Product Characterization and Yield

Parameter Value Reference
Yield 55% [2]
Melting Point 148-150 °C
419-420 K (146-147 °C) [2]
Appearance White solid [11]

| CAS Number | 3153-44-4 | |

Crystallographic Data

Single-crystal X-ray diffraction studies have been conducted on this compound, providing detailed structural information.[1]

Table 3: Selected Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.0511 (3)
b (Å) 10.0219 (7)
c (Å) 20.0840 (12)
β (°) 90.107 (6)
Volume (ų) 1016.67 (11)
Z 4
R-factor 0.048

Data obtained at a temperature of 150 K.[1]

In the crystal structure, molecules form inversion dimers through intermolecular O-H···O hydrogen bonds, which are further stabilized by C-H···O interactions.[1]

References

The Biological Versatility of Benzoylpropionic Acid Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the anti-inflammatory and anticancer potential of benzoylpropionic acid derivatives, detailing their mechanisms of action, relevant signaling pathways, and quantitative biological data.

Introduction

Benzoylpropionic acid derivatives represent a promising class of small molecules with diverse biological activities. Stemming from the structural backbone of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, these compounds have been the subject of extensive research, revealing their potential as potent anti-inflammatory and anticancer agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of benzoylpropionic acid derivatives, with a focus on their therapeutic applications for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

The anti-inflammatory properties of benzoylpropionic acid derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.

Mechanism of Action: COX-2 Inhibition

Benzoylpropionic acid derivatives act as competitive inhibitors of the COX-2 enzyme, binding to its active site and preventing the synthesis of prostaglandins. This targeted inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable characteristic, as it is associated with a reduced risk of gastrointestinal side effects commonly observed with non-selective NSAIDs.

Signaling Pathway: COX-2 Mediated Inflammation

The following diagram illustrates the central role of COX-2 in the inflammatory signaling cascade and the point of intervention for benzoylpropionic acid derivatives.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Mediates BPA_Derivatives Benzoylpropionic Acid Derivatives BPA_Derivatives->COX2 Inhibits

Figure 1: COX-2 Inflammatory Pathway Inhibition.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of benzoylpropionic acid derivatives has been quantified in various preclinical models. A key model is the carrageenan-induced paw edema assay in rats, which measures the reduction in paw swelling after administration of the test compound.

CompoundDose (mg/kg)% Inhibition of Paw EdemaReference
3-Benzoylpropionic Acid (3BPA)0.5Significant reduction in cell migration and PGE2 levels[1]
2-(3-benzoylphenyl)propanohydroxamic acidNot specifiedMore potent than ketoprofen[2]
Ketoprofen (Reference)Not specifiedStandard reference[2]

Table 1: Anti-inflammatory Activity of Benzoylpropionic Acid Derivatives.

Anticancer Activity

Recent studies have highlighted the potential of benzoylpropionic acid derivatives as anticancer agents. Their mechanism of action in this context is often multifactorial, involving the inhibition of pathways crucial for tumor growth and progression.

Dual Inhibition of COX-2 and Matrix Metalloproteinases (MMPs)

A particularly promising strategy in cancer therapy is the dual inhibition of COX-2 and matrix metalloproteinases (MMPs). COX-2 is frequently overexpressed in various cancers and contributes to tumor growth, angiogenesis, and metastasis. MMPs, a family of zinc-dependent endopeptidases, are key players in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.

Hydroxamic acid derivatives of benzoylpropionic acids, such as 2-(3-benzoylphenyl)propanohydroxamic acid, have been designed as dual inhibitors. The hydroxamic acid moiety acts as a zinc-chelating group, enabling the inhibition of MMPs, while the core benzoylpropionic acid structure retains its COX-2 inhibitory activity.

Signaling Pathway: Dual COX-2/MMP Inhibition in Cancer

The following diagram depicts the synergistic effect of inhibiting both COX-2 and MMPs in the tumor microenvironment.

Dual_Inhibition_Pathway Tumor_Cell Tumor Cell COX2_Cancer COX-2 Tumor_Cell->COX2_Cancer Upregulates MMPs MMPs (e.g., MMP-2, MMP-9) Tumor_Cell->MMPs Secretes Prostaglandins_Cancer Prostaglandins COX2_Cancer->Prostaglandins_Cancer Produces ECM Extracellular Matrix (ECM) MMPs->ECM Degrades Angiogenesis Angiogenesis Prostaglandins_Cancer->Angiogenesis Promotes Proliferation Cell Proliferation Prostaglandins_Cancer->Proliferation Stimulates Invasion_Metastasis Invasion & Metastasis ECM->Invasion_Metastasis Facilitates BPA_Hydroxamic_Acid Benzoylpropionic Acid Hydroxamic Acid Derivatives BPA_Hydroxamic_Acid->COX2_Cancer Inhibits BPA_Hydroxamic_Acid->MMPs Inhibits

Figure 2: Dual Inhibition of COX-2 and MMPs in Cancer.

In Vitro Anticancer Activity

The anticancer potential of benzoylpropionic acid derivatives has been evaluated using the National Cancer Institute's (NCI) 60-human tumor cell line screen. This screen provides valuable data on the cytotoxic and cytostatic effects of compounds against a broad panel of cancer cell lines.

CompoundCancer Cell Line Subpanel% Growth Inhibition at 10µMReference
2-(3-benzoylphenyl)propanohydroxamic acidLeukemia23%[2]
Renal Cancer15%[2]
CNS Cancer14%[2]
Ovarian Cancer13%[2]
Non-Small Cell Lung Cancer12%[2]
Breast Cancer11%[2]
Melanoma9%[2]
Colon Cancer7%[2]
2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acidLeukemia15%[2]

Table 2: In Vitro Anticancer Activity of 2-(3-benzoylphenyl)propanoic Acid Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activities of benzoylpropionic acid derivatives.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Experimental Workflow: Carrageenan-Induced Paw Edema

Paw_Edema_Workflow Animal_Acclimatization Animal Acclimatization (Rats) Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (Oral or IP) Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (Subplantar) Drug_Administration->Carrageenan_Injection 30-60 min post-dose Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4h Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.

  • Animal Preparation: Male Wistar rats are acclimatized to laboratory conditions.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups.

  • Drug Administration: Test compounds, standard drug, or vehicle (for the control group) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the COX enzymes.

Experimental Workflow: In Vitro COX Inhibition Assay

COX_Inhibition_Workflow Enzyme_Preparation Enzyme Preparation (COX-1 and COX-2) Compound_Incubation Incubation with Test Compound (Various Concentrations) Enzyme_Preparation->Compound_Incubation Substrate_Addition Addition of Arachidonic Acid (Substrate) Compound_Incubation->Substrate_Addition Prostaglandin_Measurement Measurement of Prostaglandin (e.g., PGE2) Production Substrate_Addition->Prostaglandin_Measurement IC50_Calculation IC50 Calculation Prostaglandin_Measurement->IC50_Calculation

Figure 4: Workflow for In Vitro COX Inhibition Assay.

  • Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared. Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Incubation: The enzymes are pre-incubated with the test compounds or vehicle for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2) produced is measured using techniques such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine potency and selectivity.

NCI-60 Human Tumor Cell Line Screen

This high-throughput screening platform assesses the antiproliferative activity of compounds against 60 different human cancer cell lines.

Experimental Workflow: NCI-60 Cell Line Screen

NCI60_Workflow Cell_Plating Cell Plating (60 Human Cancer Cell Lines) Compound_Addition Addition of Test Compound (5 Concentrations) Cell_Plating->Compound_Addition Incubation 48-hour Incubation Compound_Addition->Incubation Cell_Fixation Cell Fixation Incubation->Cell_Fixation SRB_Staining Sulforhodamine B (SRB) Staining Cell_Fixation->SRB_Staining Measurement Absorbance Measurement SRB_Staining->Measurement Data_Analysis_NCI Data Analysis (GI50, TGI, LC50) Measurement->Data_Analysis_NCI

Figure 5: Workflow for NCI-60 Anticancer Screen.

  • Cell Culture: The 60 different human cancer cell lines are cultured in 96-well plates.

  • Compound Treatment: The cells are treated with the test compound at five different concentrations.

  • Incubation: The plates are incubated for 48 hours.

  • Cell Staining: The cells are fixed and stained with Sulforhodamine B (SRB), a protein-binding dye.

  • Data Acquisition: The absorbance is measured to determine the cell density.

  • Data Analysis: The data is used to calculate various parameters, including the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[3][4]

Conclusion

Benzoylpropionic acid derivatives have emerged as a versatile scaffold in drug discovery, demonstrating significant potential as both anti-inflammatory and anticancer agents. Their mechanism of action, particularly the dual inhibition of COX-2 and MMPs, presents a compelling strategy for the development of novel therapeutics with improved efficacy and safety profiles. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this promising class of compounds. Further research focusing on optimizing the structure-activity relationship and conducting comprehensive preclinical and clinical evaluations will be crucial in translating the potential of benzoylpropionic acid derivatives into effective therapies for a range of human diseases.

References

The Versatility of 3-(4-Methoxybenzoyl)propionic Acid as a Key Intermediate in the Synthesis of Cardiotonic Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(4-Methoxybenzoyl)propionic acid is a valuable and versatile starting material in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a variety of biologically active heterocyclic compounds.[1][2] This technical guide explores the role of this compound in the synthesis of potent cardiotonic agents, specifically focusing on the 4,5-dihydro-3(2H)-pyridazinone scaffold. This document provides a detailed experimental protocol for the synthesis of these derivatives, presents quantitative pharmacological data, and elucidates the underlying mechanism of action through a detailed signaling pathway diagram. The information presented herein is intended to support researchers and professionals engaged in the discovery and development of novel cardiovascular drugs.

Introduction

This compound, also known as 4-(4-methoxyphenyl)-4-oxobutanoic acid, is a ketoacid with the chemical formula C₁₁H₁₂O₄.[3] Its chemical structure, featuring both a carboxylic acid and a ketone functional group, makes it a highly useful building block for the synthesis of diverse molecular architectures. In particular, it is a precursor for the formation of various five- and six-membered heterocyclic systems that are known to possess a wide range of biological activities.[1][2]

This guide focuses on a critical application of this compound: its use in the synthesis of 4,5-dihydro-3(2H)-pyridazinone derivatives. These compounds have emerged as a promising class of cardiotonic agents, offering potential therapeutic benefits for conditions such as congestive heart failure. Their mechanism of action often involves the selective inhibition of phosphodiesterase III (PDE3), an enzyme crucial in regulating cardiac muscle contractility.[4]

Physicochemical Properties of this compound

A comprehensive understanding of the starting material is crucial for successful synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 3153-44-4[3]
Molecular Formula C₁₁H₁₂O₄[3]
Molecular Weight 208.21 g/mol [3]
Appearance White crystalline powder[5]
Melting Point 148-150 °C[3]
Solubility Almost insoluble in water at room temperature; soluble in organic solvents like ethanol and ether.[5]

Synthesis of 4,5-dihydro-6-(4-methoxyphenyl)-3(2H)-pyridazinone

The synthesis of the pyridazinone ring system from β-aroylpropionic acids is a well-established chemical transformation. The general approach involves the cyclocondensation of the ketoacid with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the stable 4,5-dihydropyridazinone ring.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4,5-dihydro-6-(4-methoxyphenyl)-3(2H)-pyridazinone from this compound. This protocol is based on established methods for the synthesis of similar pyridazinone derivatives.[6][7]

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is prepared in a round-bottom flask.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled solution is poured into ice-cold water with stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield the purified 4,5-dihydro-6-(4-methoxyphenyl)-3(2H)-pyridazinone.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of the target pyridazinone derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound reaction Cyclocondensation in Ethanol (Reflux, 4-6h) start1->reaction start2 Hydrazine Hydrate start2->reaction workup Precipitation in Water reaction->workup purification Recrystallization from Ethanol workup->purification product 4,5-dihydro-6-(4-methoxyphenyl)-3(2H)-pyridazinone purification->product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR G-protein Coupled Receptor (e.g., β-adrenergic receptor) AC Adenylate Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PDE3 Phosphodiesterase III (PDE3) cAMP->PDE3 Hydrolysis to AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Pyridazinone Pyridazinone Derivative (e.g., MCI-154, Pimobendan) Pyridazinone->PDE3 Inhibits Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates Vasodilation Vasodilation PKA->Vasodilation Leads to (in smooth muscle) Increased_Ca Increased Intracellular Ca²⁺ Ca_channels->Increased_Ca Leads to Myofilaments Myofilaments Increased_Contraction Increased Myocardial Contractility Myofilaments->Increased_Contraction Results in Increased_Ca->Myofilaments Binds to

References

An In-depth Technical Guide to 3-(4-Methoxybenzoyl)propionic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(4-Methoxybenzoyl)propionic acid, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It covers the historical context of its synthesis, detailed experimental protocols, physicochemical and spectroscopic data, and the fundamental reaction mechanisms.

Introduction

This compound, also known as β-(p-anisoyl)propionic acid, is an aromatic keto acid. Its structure, featuring a methoxy-substituted benzene ring attached to a propionic acid chain via a carbonyl group, makes it a versatile building block in the synthesis of a variety of more complex molecules. It is primarily utilized as an intermediate in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients.[1]

History and Discovery

The synthesis of this particular compound is achieved through the Friedel-Crafts acylation of anisole (methoxybenzene) with succinic anhydride. This specific application of the Friedel-Crafts reaction became a common laboratory and industrial practice for producing substituted benzoylpropionic acids, which are valuable precursors for more complex chemical structures. Early research into the applications of this and similar compounds likely spurred the optimization of its synthesis.

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, making it a reliable reagent in various synthetic applications.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₂O₄[2][3][4]
Molecular Weight208.21 g/mol [2][3][4]
AppearanceWhite to off-white crystalline powder[1]
Melting Point148-150 °C[2][5]
SolubilitySoluble in ethanol, ether, and hot water; sparingly soluble in cold water.[1]
CAS Number3153-44-4[2][3][5]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

SpectroscopyKey Data PointsReference
¹H NMR (DMSO-d₆)Signals corresponding to aromatic protons, methoxy group protons, and the aliphatic chain protons are observed.[6]
Infrared (IR) (KBr disc)Characteristic peaks for C=O (ketone and carboxylic acid), C-O (ether), and aromatic C-H bonds are present.[7]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight is a key feature.

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts acylation of anisole with succinic anhydride, using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution mechanism.

G cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup SA Succinic Anhydride Complex Succinic Anhydride-AlCl₃ Complex SA->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium Ring Opening Anisole Anisole Sigma σ-complex (Resonance Stabilized) Anisole->Sigma + Acylium Ion Product_H Protonated Product Sigma->Product_H Rearomatization Final_Product This compound Product_H->Final_Product Deprotonation (H₂O) G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation cluster_3 Purification A Charge flask with succinic anhydride and solvent B Add AlCl₃ portion-wise A->B C Add anisole dropwise B->C D Stir at room temperature C->D E Heat to complete reaction D->E F Quench with ice and HCl E->F G Extract with organic solvent F->G H Extract with Na₂CO₃ solution G->H I Acidify aqueous layer with HCl H->I J Filter crude product I->J K Recrystallize from suitable solvent J->K L Dry the purified product K->L

References

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation of Anisole with Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Friedel-Crafts acylation of anisole with succinic anhydride, a key reaction in organic synthesis for the preparation of 4-(4-methoxyphenyl)-4-oxobutanoic acid. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Introduction

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction. It involves the reaction of an aromatic compound, in this case, anisole, with an acylating agent, succinic anhydride, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of anisole.[2][3] The methoxy group of anisole is an activating group, directing the substitution primarily to the para position.[4] The resulting keto-acid is a versatile precursor for the synthesis of more complex molecules.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with succinic anhydride, offering a comparative overview.

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)
BenzeneAlCl₃Benzene30 minReflux77-82
TolueneAlCl₃None (Solvent-free)5 minRoom Temp.95
AnisoleAlCl₃DichlorobenzeneNot specifiedNot specifiedHigh selectivity
EthylbenzeneAlCl₃None (Solvent-free)6 minRoom Temp.92
o-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.90
m-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.94
p-XyleneAlCl₃None (Solvent-free)10 minRoom Temp.Not specified

Experimental Protocol

This protocol details the synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Materials:

  • Anisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichlorobenzene (or another suitable solvent like nitrobenzene or carbon disulfide)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Reagent Addition: To the flask, add succinic anhydride (1.0 equivalent) and dichlorobenzene as the solvent. Begin stirring the mixture.

  • Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.0-2.2 equivalents) to the stirred suspension. The addition is exothermic and will likely cause the evolution of HCl gas.[1]

  • Addition of Anisole: Once the catalyst has been added, slowly add anisole (1.0 equivalent) dropwise from the dropping funnel. Control the rate of addition to maintain a manageable reaction temperature.

  • Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture under reflux for an appropriate amount of time (typically 30 minutes to a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up - Quenching: After the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or another suitable organic solvent.[6]

  • Washing: Combine the organic layers and wash sequentially with water, 5% aqueous NaOH solution, and finally with a saturated NaCl solution.[4] The NaOH wash helps to remove any unreacted succinic acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6] Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid as a solid.

Safety Precautions:

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it with extreme care in a fume hood and avoid contact with skin and moisture.[1]

  • The reaction is exothermic, especially during the addition of aluminum chloride and the quenching step. Ensure adequate cooling is available.[7]

  • Organic solvents like dichlorobenzene and dichloromethane are hazardous. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Workflow

Friedel_Crafts_Acylation_Workflow reagents Reagents (Anisole, Succinic Anhydride, Anhydrous AlCl₃, Solvent) reaction_setup Reaction Setup (Three-necked flask, Condenser, Dropping Funnel) reagents->reaction_setup addition Reagent & Catalyst Addition (Ice Bath) reaction_setup->addition reflux Heating under Reflux addition->reflux workup Work-up (Quenching with Ice/HCl) reflux->workup extraction Extraction with Organic Solvent workup->extraction washing Washing (H₂O, NaOH, NaCl) extraction->washing drying Drying (Anhydrous MgSO₄) washing->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Recrystallization) evaporation->purification product Final Product (4-(4-methoxyphenyl)-4-oxobutanoic acid) purification->product

Caption: Experimental workflow for the Friedel-Crafts acylation of anisole.

Reaction Mechanism

Friedel_Crafts_Mechanism reactants Succinic Anhydride + AlCl₃ acylium Acylium Ion (Electrophile) reactants->acylium Formation attack Electrophilic Attack acylium->attack anisole Anisole (Nucleophile) anisole->attack intermediate Arenium Ion Intermediate (Sigma Complex) attack->intermediate deprotonation Deprotonation intermediate->deprotonation product_complex Product-AlCl₃ Complex deprotonation->product_complex Restores Aromaticity hydrolysis Hydrolysis (Work-up) product_complex->hydrolysis final_product Final Product hydrolysis->final_product

Caption: Mechanism of the Friedel-Crafts acylation of anisole.

References

Application Notes and Protocols for the Laboratory Synthesis of 3-(4-Methoxybenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxybenzoyl)propionic acid is a valuable intermediate in organic and medicinal chemistry. It serves as a precursor for the synthesis of various heterocyclic compounds and biologically active molecules. The most common and efficient laboratory-scale synthesis of this compound is achieved through the Friedel-Crafts acylation of anisole with succinic anhydride, utilizing a Lewis acid catalyst, typically anhydrous aluminum chloride. This reaction proceeds via electrophilic aromatic substitution, where the acylium ion generated from succinic anhydride and aluminum chloride attacks the electron-rich aromatic ring of anisole, predominantly at the para position due to the ortho-, para-directing effect of the methoxy group.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via Friedel-Crafts acylation.

ParameterValueReference
Reactants
Succinic Anhydride2.0 g (20 mmol)[1]
Anisole10 mL[1]
Anhydrous Aluminum Chloride6.0 g (42 mmol)[1]
Reaction Conditions
TemperatureReflux[1]
Reaction Time4 hours[1]
Product Information
Product NameThis compound
Molecular FormulaC₁₁H₁₂O₄
Molecular Weight208.21 g/mol
AppearanceWhite crystalline powder/solid
Melting Point148-150 °C
146-147 °C (419-420 K)[1]
Yield
Reported Yield55% (after crystallization)[1]

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound in a laboratory setting.

Materials:

  • Succinic anhydride

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Methanol

  • Ice

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Apparatus for steam distillation

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine succinic anhydride (2.0 g, 20 mmol) and anisole (10 mL).[1]

  • Addition of Catalyst: While stirring the mixture, carefully and portion-wise add anhydrous aluminum chloride (6.0 g, 42 mmol). The addition is exothermic and should be done in a fume hood.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 4 hours.[1]

  • Work-up - Removal of Excess Anisole: After the reaction is complete, allow the mixture to cool to room temperature. The excess anisole is removed by steam distillation.[1]

  • Purification:

    • Dissolve the resulting solid product in a 5% (w/v) sodium hydroxide solution.[1]

    • Filter the solution to remove any insoluble impurities.[1]

    • Slowly add concentrated hydrochloric acid to the filtrate with stirring until the solution becomes acidic, which will cause the this compound to precipitate.[1]

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[1]

    • Wash the solid with cold water to remove any remaining acid and salts.[1]

    • Dry the product thoroughly.

  • Crystallization: For further purification, recrystallize the crude product from methanol to obtain a white, crystalline solid.[1] A yield of approximately 55% can be expected after crystallization.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow A 1. Reactant Preparation - Succinic Anhydride - Anisole B 2. Catalyst Addition - Anhydrous AlCl₃ A->B Combine C 3. Friedel-Crafts Acylation - Reflux for 4 hours B->C Heat D 4. Reaction Quenching & Work-up - Cool to RT - Steam Distillation (remove excess anisole) C->D E 5. Purification - Dissolve in 5% NaOH - Filter - Acidify with HCl D->E F 6. Product Isolation - Vacuum Filtration - Wash with cold water E->F G 7. Drying & Crystallization - Dry the solid - Recrystallize from Methanol F->G H Final Product This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 3-(4-Methoxybenzoyl)propionic acid by Recrystallization from Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-(4-Methoxybenzoyl)propionic acid using recrystallization from methanol. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This method is particularly effective for removing small amounts of impurities, yielding a product with high purity, which is critical for applications in research, and drug development. The protocol herein outlines the necessary steps, from solvent selection to the final drying of the purified crystals, and includes data presentation and characterization methods.

Introduction

This compound is a keto acid that serves as an important intermediate in the synthesis of various organic molecules, including pharmaceuticals. The purity of this starting material is paramount to ensure the desired outcome of subsequent chemical reactions and the quality of the final product. Recrystallization is an efficient and cost-effective method for purifying solid compounds. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain dissolved in the mother liquor. Methanol is a suitable solvent for the recrystallization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₄[1][2]
Molecular Weight208.21 g/mol [1][2]
AppearanceWhite to off-white crystalline powder[3]
Melting Point148-150 °C[1]
Solubility in WaterAlmost insoluble at room temperature[3]
Solubility in Organic SolventsSoluble in methanol, ethanol, and ether[3]

Experimental Protocol

This protocol details the step-by-step procedure for the recrystallization of this compound from methanol.

Materials:

  • Impure this compound

  • Methanol (reagent grade)

  • Distilled water

  • Boiling chips

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Melting point apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place a sample of impure this compound into an Erlenmeyer flask.

    • Add a magnetic stir bar and a few boiling chips to the flask.

    • In a separate beaker, heat methanol to its boiling point (~65 °C) on a hot plate.

    • Slowly add the minimum amount of hot methanol to the flask containing the acid while stirring until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after dissolution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate to prevent premature crystallization.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask.

  • Crystallization:

    • Remove the flask from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold methanol.

    • Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature below the melting point (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Characterization:

    • Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Experimental Workflow Diagram

RecrystallizationWorkflow cluster_preparation Preparation cluster_purification Purification cluster_finalization Finalization & Analysis start Start with Impure This compound dissolve Dissolve in Minimum Hot Methanol start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Methanol filter->wash dry Dry Crystals wash->dry characterize Characterize (Melting Point, Yield) dry->characterize end Pure Product characterize->end

Caption: Experimental workflow for the purification of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification process.

Table 1: Recrystallization Parameters

ParameterValue
Initial Mass of Impure Compound5.0 g
Volume of Methanol Used~40 mL
Cooling Time at Room Temperature1 hour
Cooling Time in Ice Bath30 minutes
Mass of Purified Compound4.2 g
Percent Recovery84%

Table 2: Purity Analysis

SampleMelting Point Range (°C)Appearance
Impure Compound142-146 °COff-white powder
Purified Compound148-150 °CWhite crystalline solid

Logical Relationship Diagram

LogicalRelationship cluster_properties Properties cluster_process Process substance This compound solubility High Solubility in Hot Methanol substance->solubility exploits insolubility Low Solubility in Cold Methanol substance->insolubility exploits dissolution Dissolution of Impure Solid solubility->dissolution crystallization Selective Crystallization of Pure Compound insolubility->crystallization dissolution->crystallization leads to upon cooling separation Separation of Crystals from Mother Liquor crystallization->separation outcome Purified Product separation->outcome

Caption: Logical relationship of principles in recrystallization.

Troubleshooting

  • Low Recovery: This may be due to using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration. To improve recovery, use the minimum amount of hot solvent required for dissolution and ensure the solution is thoroughly cooled.

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being cooled too quickly or the presence of impurities that lower the melting point of the mixture below the temperature of the solution. Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding a small amount of additional solvent may also help.

  • No Crystals Form: This can happen if too much solvent was added. The solution can be concentrated by boiling off some of the solvent and then allowing it to cool again. Scratching the inside of the flask with a glass rod can also induce crystallization by providing a surface for crystal nucleation.

Conclusion

Recrystallization from methanol is an effective and straightforward method for the purification of this compound. By following the detailed protocol and understanding the principles involved, researchers can obtain a high-purity product suitable for further applications. The provided data tables and diagrams serve as a guide for executing and documenting the purification process.

References

Characterization of 3-(4-Methoxybenzoyl)propionic acid using 1H NMR and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the characterization of 3-(4-Methoxybenzoyl)propionic acid using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data includes predicted chemical shifts, multiplicities, and coupling constants, which are essential for the structural elucidation and purity assessment of this compound. The experimental workflow and data analysis are outlined to guide researchers in obtaining and interpreting high-quality NMR spectra.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic molecules and potential pharmaceutical compounds. Accurate structural confirmation and purity analysis are critical steps in the drug development and chemical synthesis pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note describes the use of ¹H NMR and ¹³C NMR to characterize this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known NMR data of related compounds, such as p-methoxyacetophenone and 3-benzoylpropionic acid.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~12.1Singlet (broad)1H-COOH
~7.95Doublet2H~8.8Ar-H (ortho to C=O)
~7.00Doublet2H~8.8Ar-H (ortho to OCH₃)
~3.85Singlet3H-OCH₃
~3.25Triplet2H~6.5-CH₂- (adjacent to C=O)
~2.75Triplet2H~6.5-CH₂- (adjacent to COOH)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~198.0C=OKetone Carbonyl
~174.0C=OCarboxylic Acid Carbonyl
~164.0CAromatic C-OCH₃
~131.0CAromatic C-C=O
~130.5CHAromatic CH (ortho to C=O)
~114.0CHAromatic CH (ortho to OCH₃)
~55.5CH₃OCH₃
~33.0CH₂-CH₂- (adjacent to C=O)
~28.0CH₂-CH₂- (adjacent to COOH)

Experimental Protocols

1. Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent may affect the chemical shift of the labile carboxylic acid proton.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Data Acquisition

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.

3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the corresponding signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assignment: Assign the observed signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, coupling constants, and integration values.

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference peak_picking Peak Picking & Integration reference->peak_picking assignment Structural Assignment peak_picking->assignment report report assignment->report Final Report

NMR Characterization Workflow

Conclusion

This application note provides a comprehensive guide for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. The detailed protocols and predicted spectral data serve as a valuable resource for researchers in confirming the structure and assessing the purity of this compound, thereby ensuring the reliability of subsequent research and development activities.

Application Notes and Protocols: 3-(4-Methoxybenzoyl)propionic Acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-(4-Methoxybenzoyl)propionic acid as a key starting material for the preparation of various biologically active heterocyclic compounds. The protocols outlined herein offer step-by-step guidance for the synthesis of pyridazin-3(2H)-ones and 1,3,4-oxadiazoles, which have shown promise as vasodilator, anti-inflammatory, and antimicrobial agents.

Introduction

This compound is a versatile building block in medicinal chemistry due to the presence of a keto group, a carboxylic acid function, and an activated aromatic ring. These functionalities allow for a variety of chemical transformations, making it an ideal precursor for the synthesis of a diverse range of heterocyclic systems. This document details its application in the synthesis of pyridazin-3(2H)-ones and 1,3,4-oxadiazoles, complete with experimental protocols and biological activity data.

Synthesis of this compound

The precursor itself can be readily synthesized via a Friedel-Crafts acylation reaction between anisole and succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.[1][2]

Experimental Protocol:

A mixture of anisole and succinic anhydride is treated with anhydrous aluminum chloride in an appropriate solvent, such as nitrobenzene or carbon disulfide, and heated. Following the reaction, the mixture is hydrolyzed with ice and hydrochloric acid. The resulting solid, this compound, is then purified by recrystallization.

Application in the Synthesis of Pyridazin-3(2H)-ones

The reaction of this compound with hydrazine hydrate or its derivatives is a common and efficient method for the synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-ones.[1] These compounds form the core structure of many pharmacologically active agents, particularly those with cardiovascular effects.[3][4]

Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

A solution of this compound in a suitable solvent like ethanol or acetic acid is refluxed with an equimolar amount of hydrazine hydrate. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the desired pyridazinone derivative.[1]

Biological Activity of Pyridazinone Derivatives

Pyridazin-3(2H)-one derivatives synthesized from β-aroylpropionic acids have demonstrated significant vasodilator activity.[3][5][6] This activity is often attributed to their ability to inhibit phosphodiesterases (PDEs) or modulate endothelial nitric oxide synthase (eNOS).[7]

// Nodes Pyridazinone [label="Pyridazinone\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE3 [label="Phosphodiesterase 3\n(PDE3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eNOS [label="Endothelial Nitric\nOxide Synthase (eNOS)", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; AMP [label="AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_channels [label="L-type Ca2+\nChannels", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_influx [label="Ca2+ Influx\n(decreased)", fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide\n(NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pyridazinone -> PDE3 [label="Inhibits", color="#EA4335"]; Pyridazinone -> eNOS [label="Activates", color="#FBBC05"]; PDE3 -> cAMP [label="Hydrolyzes", arrowhead="tee", color="#202124"]; cAMP -> PKA [label="Activates", color="#34A853"]; PKA -> Ca_channels [label="Phosphorylates\n(Inhibits)", arrowhead="tee", color="#202124"]; Ca_channels -> Ca_influx; eNOS -> NO [label="Produces", color="#202124"]; NO -> sGC [label="Activates", color="#34A853"]; sGC -> cGMP [label="Synthesizes", color="#202124"]; cGMP -> PKG [label="Activates", color="#34A853"]; Ca_influx -> Vasodilation [style=dashed, arrowhead=none]; PKG -> Vasodilation [style=dashed, arrowhead=none]; } END_DOT

Figure 1: Signaling pathway for pyridazinone-induced vasodilation.
Compound IDStructureEC50 (µM)IC50 (µM)Reference
Acid Derivative6-phenyl-3(2H)-pyridazinone-2-yl-acetic acid0.339-[3][5]
Ester AnalogEthyl 6-phenyl-3(2H)-pyridazinone-2-yl-acetate1.225-[3][5]
Hydrazide Derivative2-(4-methoxyphenyl)-6-phenyl-3(2H)-pyridazinone1.204-[3][5]
DihydropyridazinoneSubstituted dihydropyridazin-3(2H)-one-0.199[3]
Reference DrugHydralazine18.2100.316[3][5]

Application in the Synthesis of 1,3,4-Oxadiazoles

The carboxylic acid moiety of this compound can be readily converted into a 1,3,4-oxadiazole ring. This is typically achieved by reacting it with an appropriate acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[8][9] The resulting 2,5-disubstituted 1,3,4-oxadiazoles are a class of compounds known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[10][11]

Experimental Protocol: Synthesis of 2-(2-(4-methoxybenzoyl)ethyl)-5-aryl-1,3,4-oxadiazole

An equimolar mixture of this compound and a selected aryl acid hydrazide is refluxed in phosphorus oxychloride. After the reaction is complete, the mixture is cooled and poured onto crushed ice. The resulting precipitate is filtered, washed with a sodium bicarbonate solution and water, and then purified by recrystallization from a suitable solvent like methanol to afford the target 1,3,4-oxadiazole.[8][12]

Biological Activity of 1,3,4-Oxadiazole Derivatives

Several 1,3,4-oxadiazole derivatives synthesized from β-aroylpropionic acids have been evaluated for their anti-inflammatory and analgesic activities.[9][10] A notable advantage of these compounds is their reduced ulcerogenic potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Compound IDR-group on OxadiazoleAnti-inflammatory Activity (% inhibition)Ulcerogenic IndexReference
3c 4-Chlorophenyl89.500.70[9]
3g 4-Nitrophenyl85.390.85[9]
3i 2,4-Dichlorophenyl89.500.70[9]
3o 4-Methylphenyl88.880.65[9]
Ibuprofen -90.121.95[9]

Proposed Synthesis of Pyrazole and Indole Derivatives

While direct, one-pot syntheses of pyrazoles and indoles from this compound are not extensively reported, multi-step synthetic routes can be proposed.

Proposed Synthesis of Pyrazoles

To synthesize pyrazole derivatives, the 1,3-dicarbonyl functionality required for cyclization with hydrazine can be generated from this compound. For instance, esterification of the carboxylic acid followed by a Claisen condensation with a suitable ester would yield a β-keto ester, a direct precursor for pyrazolone synthesis upon reaction with hydrazine.[13]

Proposed Synthesis of Indoles via Fischer Indole Synthesis

For the synthesis of indole derivatives, the carbonyl group of this compound can be utilized in a Fischer indole synthesis.[14] The carboxylic acid could first be converted to a methyl ketone via reaction with an organolithium reagent. This resulting 1,3-diketone can then be reacted with a substituted phenylhydrazine under acidic conditions to yield the corresponding indole.[15]

Experimental Workflow for Synthesis and Screening

The general workflow for utilizing this compound as a precursor for heterocyclic compounds and evaluating their biological activity is depicted below.

// Nodes start [label="Start: this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="Synthesis of Heterocyclic Derivatives\n(e.g., Pyridazinones, Oxadiazoles)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification and Characterization\n(Recrystallization, Chromatography, Spectroscopy)", fillcolor="#F1F3F4", fontcolor="#202124"]; bio_screening [label="Biological Screening", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; vasodilator [label="Vasodilator Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; anti_inflammatory [label="Anti-inflammatory Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; antimicrobial [label="Antimicrobial Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and SAR Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; lead_optimization [label="Lead Optimization", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> purification; purification -> bio_screening; bio_screening -> vasodilator; bio_screening -> anti_inflammatory; bio_screening -> antimicrobial; vasodilator -> data_analysis; anti_inflammatory -> data_analysis; antimicrobial -> data_analysis; data_analysis -> lead_optimization; } END_DOT

Figure 2: General workflow for synthesis and biological evaluation.

Conclusion

This compound serves as a readily accessible and versatile precursor for the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. The straightforward protocols for the synthesis of pyridazin-3(2H)-ones and 1,3,4-oxadiazoles, coupled with their promising biological activities, make this starting material a valuable asset in drug discovery and development. Further exploration of its utility in the synthesis of other heterocyclic systems, such as pyrazoles and indoles, is warranted and holds the potential for the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Butenolides from 3-(4-Methoxybenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-(4-methoxyphenyl)dihydrofuran-2(3H)-one, a butenolide derivative, from 3-(4-Methoxybenzoyl)propionic acid. The synthesis involves a two-step process: the reduction of the ketone functionality followed by an acid-catalyzed intramolecular cyclization (lactonization).

Introduction

Butenolides, a class of unsaturated γ-lactones, are significant structural motifs found in numerous natural products and pharmacologically active compounds. Their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, have made them attractive targets in medicinal chemistry and drug development. The synthesis of substituted butenolides is a key area of research in organic chemistry. This protocol outlines a reliable method for the preparation of a γ-aryl substituted butenolide starting from the readily available this compound.

The synthetic strategy is based on a sequential reduction and lactonization. The first step involves the selective reduction of the ketone group in the starting material to a secondary alcohol using sodium borohydride. The subsequent step employs an acid catalyst to facilitate the intramolecular esterification of the resulting γ-hydroxy acid to yield the desired butenolide.

Reaction Scheme

Reaction_Scheme start This compound intermediate 4-(4-methoxyphenyl)-4-hydroxybutanoic acid start->intermediate 1. NaBH4, Methanol product 5-(4-methoxyphenyl)dihydrofuran-2(3H)-one (a butenolide) intermediate->product 2. H+ catalyst, Heat

Caption: Overall reaction scheme for the synthesis of 5-(4-methoxyphenyl)dihydrofuran-2(3H)-one.

Experimental Protocols

Step 1: Reduction of this compound

This procedure details the reduction of the ketone functionality in this compound to the corresponding alcohol, 4-(4-methoxyphenyl)-4-hydroxybutanoic acid.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
This compoundC₁₁H₁₂O₄208.215.00 g24.01
Sodium borohydride (NaBH₄)NaBH₄37.831.36 g36.02
Methanol (MeOH)CH₄O32.04100 mL-
Deionized water (H₂O)H₂O18.02As needed-
Hydrochloric acid (HCl), 1 MHCl36.46As needed-
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (24.01 mmol) of this compound in 100 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.36 g (36.02 mmol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes. The addition is exothermic and may cause gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50:50 ethyl acetate:hexanes).

  • Once the reaction is complete, carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the pH of the solution is acidic (pH ~2-3). This will neutralize the excess sodium borohydride and the borate esters.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(4-methoxyphenyl)-4-hydroxybutanoic acid as a viscous oil or solid. The crude product is often of sufficient purity to be used in the next step without further purification.

Expected Yield: 85-95%

Step 2: Acid-Catalyzed Lactonization to form the Butenolide

This protocol describes the intramolecular cyclization of 4-(4-methoxyphenyl)-4-hydroxybutanoic acid to yield 5-(4-methoxyphenyl)dihydrofuran-2(3H)-one.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-(4-methoxyphenyl)-4-hydroxybutanoic acidC₁₁H₁₄O₄210.224.20 g (crude)~20.0
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₁₀O₄S190.220.38 g2.0
TolueneC₇H₈92.14100 mL-
Saturated sodium bicarbonate solution (NaHCO₃)NaHCO₃84.01As needed-
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add the crude 4-(4-methoxyphenyl)-4-hydroxybutanoic acid (approximately 4.20 g, ~20.0 mmol), 0.38 g (2.0 mmol) of p-toluenesulfonic acid monohydrate, and 100 mL of toluene.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing for 3-4 hours or until no more water is collected.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-(4-methoxyphenyl)dihydrofuran-2(3H)-one.

Expected Yield: 70-85%

Data Presentation

Table 1: Summary of Reactants and Products

StepStarting MaterialProductMolar Ratio (Reactant:Reagent)SolventTemperatureReaction TimeTypical Yield (%)
1This compound4-(4-methoxyphenyl)-4-hydroxybutanoic acid1 : 1.5 (to NaBH₄)Methanol0 °C to RT2 hours85-95
24-(4-methoxyphenyl)-4-hydroxybutanoic acid5-(4-methoxyphenyl)dihydrofuran-2(3H)-one1 : 0.1 (to p-TsOH)TolueneReflux3-4 hours70-85

Visualization of Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Lactonization start Dissolve this compound in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react_rt Stir at Room Temperature (2h) add_nabh4->react_rt quench Quench with 1M HCl react_rt->quench evaporate_meoh Remove Methanol quench->evaporate_meoh extract_etoac Extract with Ethyl Acetate evaporate_meoh->extract_etoac dry_concentrate1 Dry and Concentrate extract_etoac->dry_concentrate1 intermediate Crude 4-(4-methoxyphenyl)-4-hydroxybutanoic acid dry_concentrate1->intermediate setup_reflux Combine hydroxy acid, p-TsOH, and Toluene in Dean-Stark setup intermediate->setup_reflux Use crude product reflux Reflux and remove water (3-4h) setup_reflux->reflux workup Wash with NaHCO3 and Brine reflux->workup dry_concentrate2 Dry and Concentrate workup->dry_concentrate2 purify Purify by Column Chromatography dry_concentrate2->purify product Pure 5-(4-methoxyphenyl)dihydrofuran-2(3H)-one purify->product

Caption: Workflow diagram for the two-step synthesis of the target butenolide.

Signaling Pathway (Reaction Mechanism)

Step 1: Reduction Mechanism (Hydride Attack)

Reduction_Mechanism start Ketone transition [Transition State] start->transition hydride H⁻ (from NaBH₄) hydride->start Nucleophilic attack alkoxide Alkoxide Intermediate transition->alkoxide protonation Protonation (from MeOH/H₂O) alkoxide->protonation alcohol Alcohol protonation->alcohol Lactonization_Mechanism hydroxy_acid γ-Hydroxy Acid protonated_carbonyl Protonated Carbonyl hydroxy_acid->protonated_carbonyl Protonation of C=O intramolecular_attack Intramolecular Nucleophilic Attack protonated_carbonyl->intramolecular_attack Hydroxyl attack tetrahedral_intermediate Tetrahedral Intermediate intramolecular_attack->tetrahedral_intermediate deprotonation_protonation Proton Transfer tetrahedral_intermediate->deprotonation_protonation leaving_group Water Elimination deprotonation_protonation->leaving_group lactone Butenolide leaving_group->lactone Deprotonation

Application Notes and Protocols: Preparation and Biological Evaluation of Pyrrolones Derived from 3-(4-Methoxybenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolone scaffolds are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. This document provides detailed protocols for the synthesis of pyrrolone derivatives starting from 3-(4-methoxybenzoyl)propionic acid. The synthetic strategy is based on the well-established Paal-Knorr pyrrole synthesis, a reliable method for the construction of five-membered heterocyclic rings. These application notes also present data on the biological evaluation of the resulting pyrrolone compounds, highlighting their potential in drug discovery and development. Benzoylpropionic acids, such as the title compound, are valuable intermediates in the synthesis of various biologically active five-membered heterocycles, including pyrrolones[1][2].

Synthesis of this compound

The starting material, this compound, can be synthesized via a Friedel-Crafts acylation of anisole with succinic anhydride.

Experimental Protocol:

A detailed procedure for the synthesis of this compound has been reported and is summarized below[1][2].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, succinic anhydride (2.0 g, 20 mmol) is dissolved in anisole (10 mL).

  • Addition of Catalyst: Anhydrous aluminum chloride (6.0 g, 42 mmol) is added portion-wise to the stirred solution.

  • Reaction: The reaction mixture is refluxed for 4 hours.

  • Work-up: After cooling, the excess anisole is removed by steam distillation. The resulting solid is dissolved in a 5% (w/v) sodium hydroxide solution and filtered.

  • Precipitation: The filtrate is acidified with hydrochloric acid to precipitate the product.

  • Purification: The solid product is filtered, washed with cold water, dried, and recrystallized from methanol.

ParameterValueReference
Starting MaterialSuccinic anhydride, Anisole[1][2]
CatalystAnhydrous aluminum chloride[1][2]
Reaction Time4 hours[1][2]
Yield55%[1][2]
Melting Point146-147 °C (419-420 K)[1][2]

Preparation of Pyrrolone Derivatives

The conversion of this compound to pyrrolone derivatives is achieved through a Paal-Knorr-type condensation reaction with a primary amine or ammonia. This reaction typically proceeds by heating the reactants in a suitable solvent, sometimes with an acid catalyst.

General Experimental Protocol for Pyrrolone Synthesis:
  • Reactants: A mixture of this compound (1 equivalent) and a primary amine (e.g., aniline, benzylamine) or an ammonia source (e.g., ammonium acetate) (1-1.2 equivalents) is prepared.

  • Solvent: The reactants are dissolved in a high-boiling point solvent such as glacial acetic acid or toluene.

  • Reaction: The mixture is heated to reflux for a period of 4-12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired pyrrolone derivative.

Experimental Workflow

G cluster_0 Synthesis of Starting Material cluster_1 Pyrrolone Synthesis cluster_2 Purification and Analysis succinic_anhydride Succinic Anhydride friedel_crafts Friedel-Crafts Acylation (AlCl3, Reflux) succinic_anhydride->friedel_crafts anisole Anisole anisole->friedel_crafts propionic_acid This compound friedel_crafts->propionic_acid propionic_acid_2 This compound amine Primary Amine / Ammonia paal_knorr Paal-Knorr Condensation (Reflux) amine->paal_knorr pyrrolone Pyrrolone Derivative paal_knorr->pyrrolone pyrrolone_2 Pyrrolone Derivative propionic_acid_2->paal_knorr purification Purification (Recrystallization / Chromatography) analysis Characterization (NMR, MS, etc.) purification->analysis pyrrolone_2->purification

Caption: General workflow for the synthesis of pyrrolone derivatives.

Applications in Drug Development

Pyrrolone derivatives synthesized from this compound are of significant interest due to their potential as therapeutic agents.

Antimicrobial Activity

Substituted pyrrolones have demonstrated promising activity against a range of bacterial and fungal pathogens. The biological activity is influenced by the nature of the substituents on the pyrrolone ring.

Table 1: Representative Antimicrobial Activity of Pyrrolone Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Bromo-substituted pyrrolopyrimidineStaphylococcus aureus8[3]
Iodo-substituted pyrrolopyrimidineStaphylococcus aureus8[3]
Toluquinol (fungal metabolite)Xanthomonas oryzae pv. oryzae0.78[4]
Patulin (fungal metabolite)Clavibacter michiganensis3.13[4]
Anticancer Activity

Several pyrrolone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, certain pyrrolone derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in tumorigenesis[5].

Table 2: Representative Anticancer Activity of Pyrrolone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5-amino-1-(3-hydroxy-phenyl)-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-oneKG1 (myeloma)9.3[5]
5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-oneKG1 (myeloma)5.6[5]
Thiazolidinone derivative 14bMCF-7 (breast cancer)0.85 (24h)[6]
Thiazolidinone derivative 14bMDA-MB-231 (breast cancer)6.61 (24h)[6]

Signaling Pathway Inhibition

The anticancer activity of certain pyrrolone derivatives can be attributed to their ability to inhibit specific signaling pathways, such as the FGFR1 pathway. Abnormal activation of the FGFR signaling pathway is implicated in various cancers[7]. Inhibition of this pathway can lead to decreased cell proliferation, migration, and angiogenesis, and can induce apoptosis.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates PLCG PLCγ FGFR1->PLCG Activates Pyrrolone Pyrrolone Derivative (Inhibitor) Pyrrolone->FGFR1 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT

Caption: Inhibition of the FGFR1 signaling pathway by a pyrrolone derivative.

Conclusion

The synthesis of pyrrolone derivatives from this compound offers a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocols, coupled with the significant biological activities observed for this class of compounds, make them attractive candidates for further investigation in the fields of antimicrobial and anticancer drug discovery. The ability of these compounds to modulate key signaling pathways, such as the FGFR1 pathway, provides a clear rationale for their continued development and optimization.

References

Application Notes and Protocols for the Quantification of 3-(4-Methoxybenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-(4-Methoxybenzoyl)propionic acid in various matrices. The protocols are intended for researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: This method is suitable for the quantification of this compound in pharmaceutical formulations and for purity assessments. It is a robust and widely accessible technique that provides reliable results for relatively clean sample matrices.

Experimental Protocol

a) Sample Preparation

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Solution (e.g., from a tablet): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions

ParameterValue
Column Newcrom R1, 5 µm, 4.6 x 150 mm[1]
Mobile Phase Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 10 minutes
Quantitative Data Summary

The following table summarizes the typical performance characteristics of this HPLC-UV method.

ParameterResult
Linearity Range 0.5 - 50 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: This method is highly selective and sensitive for the quantification of this compound, particularly in complex matrices where high specificity is required. Due to the low volatility of the analyte, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.

Experimental Protocol

a) Sample Preparation and Derivatization

  • Extraction from Biological Matrix (e.g., Plasma): To 500 µL of plasma, add an internal standard and 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

b) GC-MS Conditions

ParameterValue
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Injection Mode Splitless
Inlet Temperature 280 °C
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (hypothetical for TMS derivative) m/z (to be determined based on fragmentation pattern)
Quantitative Data Summary

The following table summarizes the expected performance of this GC-MS method.

ParameterResult
Linearity Range 5 - 1000 ng/mL (r² > 0.998)
Limit of Detection (LOD) 1.5 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5.0%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: This is the most sensitive and selective method for the quantification of this compound in biological fluids such as plasma and urine, making it ideal for pharmacokinetic and metabolic studies. The method requires minimal sample preparation and offers high throughput.

Experimental Protocol

a) Sample Preparation

  • Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Dilution and Injection: Transfer the supernatant to a new tube, dilute with an equal volume of water, and inject into the LC-MS/MS system.

b) LC-MS/MS Conditions

ParameterValue
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MS/MS Acquisition Multiple Reaction Monitoring (MRM)
MRM Transitions (hypothetical) Precursor Ion (e.g., [M-H]⁻ or [M+H]⁺) → Product Ion(s)
Quantitative Data Summary

The following table summarizes the expected performance of this LC-MS/MS method.

ParameterResult
Linearity Range 0.1 - 200 ng/mL (r² > 0.999)
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 97.0% - 103.0%
Precision (% RSD) < 4.0%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Plasma, Formulation) extraction Extraction / Dilution sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional cleanup Sample Clean-up (e.g., Filtration, SPE) extraction->cleanup Direct derivatization->cleanup injection Injection into Chromatograph cleanup->injection separation Chromatographic Separation (HPLC or GC) injection->separation detection Detection (UV, MS, MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for the quantification of this compound.

Related Metabolic Pathway

Disclaimer: The following pathway describes the metabolism of a structurally related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a known gut microbiota metabolite of dietary polyphenols. This is presented as a potential metabolic fate for similar phenolic acid structures.

G polyphenols Dietary Polyphenols (e.g., Ferulic Acid) microbiota Gut Microbiota Metabolism polyphenols->microbiota hmpa 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA) microbiota->hmpa absorption Intestinal Absorption hmpa->absorption distribution Systemic Circulation and Tissue Distribution hmpa->distribution Unconjugated conjugation Phase II Metabolism (Liver, Intestine) absorption->conjugation sulfation Sulfation conjugation->sulfation glucuronidation Glucuronidation conjugation->glucuronidation sulfation->distribution glucuronidation->distribution excretion Excretion (Urine, Feces) distribution->excretion

Caption: Metabolic pathway of the related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid.

References

Application Note: HPLC Purity Analysis of 3-(4-Methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 3-(4-Methoxybenzoyl)propionic acid. The described reverse-phase HPLC method is designed for accuracy, precision, and high-throughput analysis, making it suitable for quality control and research environments. The method utilizes a C18 stationary phase with a UV detector, a common setup in analytical laboratories.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules and active pharmaceutical ingredients. Its purity is a critical quality attribute that can significantly impact the outcome of subsequent reactions and the quality of the final product. Therefore, a reliable analytical method for its purity assessment is essential. This document provides a detailed protocol for this analysis using reverse-phase HPLC.

Chemical Structure

Figure 1: Chemical Structure of this compound

Molecular Formula: C₁₁H₁₂O₄ Molecular Weight: 208.21 g/mol

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid.

  • Reference Standard: this compound with known purity (≥98%).

  • Sample: The this compound sample to be analyzed.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation and quantification.[1] The acidic nature of the analyte necessitates an acidified mobile phase to ensure good peak shape and retention.[2] The aromatic ring and carbonyl groups allow for strong UV absorbance, making UV detection a suitable choice.[3]

Table 1: HPLC Method Parameters

ParameterValue
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid), 50:50 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 233 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Solutions

Mobile Phase Preparation (for 1 L):

  • Carefully add 1.0 mL of concentrated phosphoric acid to 500 mL of HPLC grade water.

  • Add 500 mL of HPLC grade acetonitrile.

  • Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent.

  • Ensure the standard is fully dissolved by sonicating for a few minutes if necessary.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 100 mL volumetric flask using the mobile phase as the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis and Results

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Representative Quantitative Data

Sample IDRetention Time (min)Peak Area (mAU*s)% AreaPurity (%)
Standard5.2125099.899.8
Sample 15.2123599.299.2
Impurity 13.880.6-
Impurity 26.520.2-

Experimental Workflow

The following diagram illustrates the logical flow of the purity analysis process.

HPLC_Workflow cluster_hplc cluster_data prep Preparation hplc_analysis HPLC Analysis prep->hplc_analysis mobile_phase Mobile Phase (ACN:H2O:H3PO4) standard Standard Solution (100 µg/mL) sample Sample Solution (100 µg/mL) data_processing Data Processing hplc_analysis->data_processing instrument_setup Instrument Setup (C18, 233 nm, 1 mL/min) injection Inject Standard & Sample result Final Report data_processing->result integration Peak Integration calculation Purity Calculation (% Area)

Caption: HPLC Purity Analysis Workflow.

Conclusion

The described HPLC method provides a straightforward and reliable approach for determining the purity of this compound. The method is suitable for routine quality control analysis in both industrial and research settings. For validation, further experiments such as linearity, accuracy, precision, and robustness studies should be performed.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid, a key intermediate in the pharmaceutical and chemical industries. The information presented herein is intended to guide researchers, scientists, and drug development professionals in establishing robust and scalable manufacturing processes for this compound.

Introduction

4-(4-Methoxyphenyl)-4-oxobutanoic acid, also known as 4-(p-anisoyl)butyric acid, is a versatile building block in organic synthesis. Its primary route of synthesis is the Friedel-Crafts acylation of anisole with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). While the fundamental reaction is well-established, its implementation on a large scale requires careful consideration of various parameters to ensure high yield, purity, and process safety.

This document outlines two primary methodologies for the large-scale synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid: a solvent-based approach utilizing dichlorobenzene for enhanced selectivity and a solvent-free (mechanochemical) method that offers a greener alternative.

Data Presentation: Comparison of Large-Scale Synthesis Methods

The following table summarizes the key quantitative data for the two primary large-scale synthesis routes, providing a comparative overview of their respective advantages and disadvantages.

ParameterMethod 1: Dichlorobenzene SolventMethod 2: Solvent-Free (Mechanochemical)
Starting Materials Anisole, Succinic Anhydride, Aluminum ChlorideAnisole, Succinic Anhydride, Aluminum Chloride
Solvent Dichlorobenzene (ortho-, meta-, para-, or mixture)None
Catalyst Aluminum Chloride (AlCl₃)Aluminum Chloride (AlCl₃)
Reaction Temperature -20°C to 20°C (preferred)Room Temperature
Reaction Time Several hours10-60 minutes
Reported Yield High (specific percentage not detailed in patent)Up to 69% for analogous reactions[1]
Product Purity High, with a para isomer ratio of >99% achievable by filtration[2]Good, may require further purification
Work-up Complexity Moderate: involves quenching, extraction, and solvent removalLow: involves quenching and filtration
Environmental Impact Higher due to chlorinated solvent useLower, aligns with green chemistry principles
Scalability Demonstrated at an industrial scale[2]Potentially scalable, demonstrated at gram scale[1]

Experimental Protocols

Method 1: Large-Scale Synthesis using Dichlorobenzene Solvent

This protocol is adapted from an industrial synthesis method that emphasizes high selectivity for the desired para-isomer and simplified product isolation[2].

Materials and Reagents:

  • Anisole

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichlorobenzene (e.g., ortho-dichlorobenzene)

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Ice

  • Suitable filtration and drying equipment

Procedure:

  • Reaction Setup: In a suitable, large-scale, glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge dichlorobenzene.

  • Catalyst Suspension: Cool the dichlorobenzene to -10°C and add anhydrous aluminum chloride in portions while maintaining the temperature. Stir the resulting suspension.

  • Reagent Addition: A solution of anisole and succinic anhydride in dichlorobenzene is added dropwise to the stirred aluminum chloride suspension over a period of 1-2 hours, ensuring the reaction temperature is maintained between -10°C and 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., -10°C to 20°C) for several hours until the reaction is deemed complete by in-process monitoring (e.g., HPLC).

  • Work-up:

    • The reaction mixture is carefully quenched by transferring it to a separate vessel containing a mixture of crushed ice and dilute hydrochloric acid. This should be done at a controlled rate to manage the exothermic decomposition of the aluminum chloride complex.

    • The resulting slurry is stirred until all solids are in suspension.

  • Isolation and Purification:

    • The precipitated product is isolated by filtration. The use of dichlorobenzene as a solvent enhances the precipitation of the para-isomer, while the ortho- and meta-isomers remain more soluble[2].

    • The filter cake is washed with cold water and then with a cold non-polar solvent (e.g., hexane) to remove residual dichlorobenzene and non-polar impurities.

    • The product is dried under vacuum at a controlled temperature (e.g., 60-70°C) to a constant weight.

    • For higher purity, the dried product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethyl acetate and heptane.

Method 2: Solvent-Free (Mechanochemical) Large-Scale Synthesis

This protocol is based on the principles of mechanochemistry, which can offer environmental and efficiency benefits[1].

Materials and Reagents:

  • Anisole

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Ice

  • Suitable ball milling equipment for large-scale reactions

  • Filtration and drying equipment

Procedure:

  • Reaction Setup: Charge a large-scale ball mill with stainless steel balls, succinic anhydride, and anhydrous aluminum chloride.

  • Milling and Reagent Addition: Begin milling the solids. Slowly add anisole to the milling chamber.

  • Reaction Progression: Continue milling at room temperature for a specified period (e.g., 30-60 minutes). The progress of the reaction can be monitored by taking small samples for analysis (e.g., TLC or HPLC).

  • Work-up:

    • The resulting solid mixture is carefully transferred to a vessel containing a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Isolation and Purification:

    • The solid product is collected by filtration and washed thoroughly with cold water.

    • The crude product is dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product Anisole Anisole Reaction Reaction Vessel / Ball Mill Anisole->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction AlCl3 Aluminum Chloride AlCl3->Reaction Quenching Quenching (HCl/Ice) Reaction->Quenching Transfer Filtration Filtration Quenching->Filtration Filter Drying Drying Filtration->Drying Isolate Crude Product Recrystallization Recrystallization Drying->Recrystallization Optional FinalProduct 4-(4-methoxyphenyl)-4- oxobutanoic acid Drying->FinalProduct Recrystallization->FinalProduct

Caption: General experimental workflow for the synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Logical_Relationship cluster_methods Synthetic Methodologies cluster_considerations Key Considerations Title Large-Scale Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid SolventBased Solvent-Based (Dichlorobenzene) Title->SolventBased SolventFree Solvent-Free (Mechanochemical) Title->SolventFree Yield Yield & Purity SolventBased->Yield Safety Process Safety SolventBased->Safety Environment Environmental Impact SolventBased->Environment Cost Cost-Effectiveness SolventBased->Cost SolventFree->Yield SolventFree->Safety SolventFree->Environment SolventFree->Cost

Caption: Logical relationship between synthesis methodologies and key process considerations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Methoxybenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-(4-methoxybenzoyl)propionic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization to help you achieve higher yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in the Friedel-Crafts acylation of anisole with succinic anhydride can stem from several factors. Here are the most common culprits and their solutions:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will deactivate the catalyst, significantly reducing the yield.

    • Solution: Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and ensure your starting materials are dry.

  • Suboptimal Reagent Stoichiometry: The molar ratio of reactants and the catalyst is crucial for driving the reaction to completion.

    • Solution: A common practice is to use a slight excess of the Lewis acid catalyst. Since AlCl₃ forms a complex with the ketone product, more than a catalytic amount is required.

  • Inadequate Reaction Temperature: The reaction may not proceed to completion if the temperature is too low. Conversely, excessively high temperatures can promote side reactions.

    • Solution: The reaction is often initiated at a lower temperature and then heated to reflux to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Poor Reagent Quality: The purity of anisole, succinic anhydride, and the Lewis acid catalyst is critical. Impurities can lead to the formation of byproducts.

    • Solution: Use high-purity, anhydrous reagents from a reliable supplier.

G start Low Reaction Yield check_moisture Check for Moisture (Reagents & Glassware) start->check_moisture check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry check_temp Optimize Reaction Temperature start->check_temp check_purity Assess Reagent Purity start->check_purity dry_glassware Action: Oven-dry glassware. Use anhydrous reagents. check_moisture->dry_glassware Moisture Present adjust_ratio Action: Increase molar ratio of Lewis acid. check_stoichiometry->adjust_ratio Incorrect Ratio optimize_temp Action: Monitor with TLC. Adjust heating/cooling. check_temp->optimize_temp Suboptimal use_pure Action: Use high-purity reagents. check_purity->use_pure Impurities Suspected end Improved Yield dry_glassware->end adjust_ratio->end optimize_temp->end use_pure->end

Troubleshooting workflow for low reaction yield.

Q2: I am observing the formation of an unexpected byproduct. What could it be?

A2: A common side reaction, especially under harsh conditions or with certain Lewis acids, is the cleavage of the methoxy group on the anisole ring.[1] This results in the formation of a phenolic byproduct.

  • Solution: To minimize this, consider using milder Lewis acids or carrying out the reaction at a lower temperature.[1]

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: The crude product can be purified by recrystallization. A common method involves dissolving the solid product in a sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the product by adding hydrochloric acid. The resulting solid can be collected by filtration, washed with cold water, and then recrystallized from a suitable solvent like methanol or aqueous ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic Friedel-Crafts acylation, which is an electrophilic aromatic substitution reaction. The Lewis acid catalyst (e.g., AlCl₃) activates the succinic anhydride, forming a highly electrophilic acylium ion. The electron-rich anisole ring then attacks this acylium ion, followed by the loss of a proton to restore aromaticity and yield the final product.[2] The methoxy group of anisole is an ortho-, para-directing group, leading to the formation of the desired para-substituted product.

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion (Electrophile) succinic_anhydride->acylium_ion + AlCl₃ lewis_acid Lewis Acid (AlCl₃) anisole Anisole intermediate Sigma Complex (Intermediate) anisole->intermediate + Acylium Ion deprotonation Deprotonation intermediate->deprotonation - H⁺ product This compound deprotonation->product

Mechanism of Friedel-Crafts Acylation.

Q2: Why is aluminum chloride used in stoichiometric amounts rather than catalytic amounts?

A2: Aluminum chloride, a Lewis acid, not only catalyzes the reaction but also forms a complex with the carbonyl oxygen of the product. This complexation deactivates the Lewis acid, preventing it from catalyzing further reactions. Therefore, at least one equivalent of AlCl₃ is required for each equivalent of the ketone product formed.

Q3: Can other Lewis acids be used for this reaction?

A3: Yes, other Lewis acids can be used, and the choice of catalyst can significantly impact the reaction's selectivity and yield. While AlCl₃ is common, other options include zeolites and other solid acid catalysts, which can offer advantages such as easier separation and milder reaction conditions.

Experimental Protocols

Protocol 1: Conventional Synthesis Using Aluminum Chloride

This protocol is a standard method for the synthesis of this compound.

Materials:

  • Succinic anhydride

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • 5% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place succinic anhydride (20 mmol) and anisole (10 mL).

  • Carefully add anhydrous aluminum chloride (42 mmol) in portions while stirring. An exothermic reaction will occur.

  • Once the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • After cooling, remove the excess anisole by steam distillation.

  • Dissolve the resulting solid product in a 5% (w/v) sodium hydroxide solution and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from methanol to obtain pure this compound. A yield of approximately 55% can be expected.[3]

Protocol 2: Solvent-Free Synthesis

This method offers a more environmentally friendly approach by avoiding the use of a solvent.

Materials:

  • Succinic anhydride (0.01 mole)

  • Anisole (0.01 mole)

  • Anhydrous aluminum chloride (0.02 mole)

  • Crushed ice

  • Hydrochloric acid

Procedure:

  • In a mortar and pestle inside a fume hood, grind succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) for 1 minute.

  • Add anisole (0.01 mole) to the mixture and continue grinding for 5-10 minutes.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by carefully adding the mixture to crushed ice and hydrochloric acid.

  • Collect the solid product by filtration and wash it with water. The product obtained is often pure enough for many applications without further purification.

Data Presentation

The choice of catalyst can significantly influence the yield and selectivity of the Friedel-Crafts acylation of anisole. The following table summarizes the performance of different catalysts in related acylation reactions.

CatalystAcylating AgentSolventTemperature (°C)Conversion (%)Selectivity for p-isomer (%)
Mordenite Zeolite (MOR(110))Acetic AnhydrideAcetic Acid150>99>99
Mordenite Zeolite (MOR(200))Acetic AnhydrideAcetic Acid150>99>99
Hβ Zeolite (modified)Octanoic AcidSolvent-free-72.782.5

Note: Data is compiled from studies on the acylation of anisole and may serve as a reference for optimizing the synthesis of this compound.[4][5][6]

References

common side products in the Friedel-Crafts acylation of anisole with succinic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of anisole with succinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of this reaction?

The primary products of the Friedel-Crafts acylation of anisole with succinic anhydride are β-(p-anisoyl)propionic acid (the para-substituted product) and β-(o-anisoyl)propionic acid (the ortho-substituted product). Due to steric hindrance from the methoxy group on the anisole, the para-isomer is the major product.

Q2: What are the common side products in this reaction?

Several side products can be formed, depending on the reaction conditions. These include:

  • Ortho-substituted isomer: β-(o-anisoyl)propionic acid is the main isomeric byproduct.

  • Diacylation products: Although less common than in Friedel-Crafts alkylation, diacylation can occur, leading to the introduction of a second acyl group onto the anisole ring. The initial acylation deactivates the aromatic ring, making a second substitution less favorable.[1]

  • Phenolic byproducts: Under harsh conditions with strong Lewis acids like aluminum chloride (AlCl₃), cleavage of the ether linkage in anisole can occur, resulting in the formation of phenol. This phenol can then be acylated to form hydroxyphenyl ketones.[2][3]

  • Self-polymerization of succinic anhydride: At elevated temperatures, succinic anhydride can undergo exothermic polymerization.[4]

Q3: What is a typical experimental protocol for this reaction?

A general procedure for the Friedel-Crafts acylation of anisole with succinic anhydride is as follows. Note that specific conditions may need to be optimized for your particular setup and desired outcome.

Experimental Protocols

Protocol 1: Conventional Synthesis in a Solvent

This protocol describes a standard method using a solvent.

Materials:

  • Anisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (as solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a well-cooled solution of anhydrous AlCl₃ in nitrobenzene, dissolve succinic anhydride.

  • Slowly add anisole to the mixture while maintaining a low temperature.

  • Allow the reaction mixture to stand at room temperature for 24 hours.

  • Pour the reaction mixture onto crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with a 5% aqueous NaOH solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation.

Protocol 2: Solvent-Free Synthesis

This protocol offers an environmentally friendlier alternative.[5]

Materials:

  • Anisole (0.01 mole)

  • Succinic anhydride (1.0 g, 0.01 mole)

  • Powdered anhydrous aluminum chloride (2.67 g, 0.02 mole)

  • Crushed ice

  • Hydrochloric Acid

Equipment:

  • Mortar and pestle

  • Fume hood

Procedure:

  • In an efficient fume hood, place succinic anhydride and powdered anhydrous aluminum chloride in a mortar.

  • Grind the mixture with a pestle for 1 minute.

  • Add anisole to the reaction mixture.

  • Continue grinding the mixture for approximately 10 minutes.

  • Quench the reaction by adding the mixture to crushed ice and hydrochloric acid.

  • Collect the solid product by filtration and wash it with water.

Data Presentation

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
AnisoleAlCl₃None (Solvent-free)10 minRoom Temp88[5]
BenzeneAlCl₃Benzene30 minReflux77-82[5]
TolueneAlCl₃None (Solvent-free)5 minRoom Temp95[5]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be deactivated by improper handling or storage.Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is thoroughly dried before use. Store AlCl₃ in a desiccator.[1][6]
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.Use a stoichiometric amount or a slight excess of the Lewis acid catalyst.[1]
Low Reaction Temperature: The activation energy for the reaction may not be reached.Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of Multiple Products Ortho/Para Isomers: The methoxy group of anisole directs acylation to both the ortho and para positions.The para isomer is generally favored due to sterics. To potentially increase para selectivity, consider using a bulkier Lewis acid or running the reaction at a lower temperature.
Diacylation: A second acyl group is added to the anisole ring.Use a 1:1 molar ratio of anisole to succinic anhydride. The initial acyl group deactivates the ring, making a second substitution less likely.[1]
Presence of Phenolic Impurities Ether Cleavage: The strong Lewis acid can cleave the methyl ether of anisole, especially at higher temperatures.Consider using a milder Lewis acid (e.g., FeCl₃ or ZnCl₂) or performing the reaction at a lower temperature.[2][3]
Formation of a Tarry/Polymeric Mass Self-Polymerization of Succinic Anhydride: This can occur at elevated temperatures.[4]Maintain a controlled reaction temperature. Avoid excessive heating.
Difficult Workup Emulsion Formation: Quenching the reaction with water can sometimes lead to the formation of stable emulsions.Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. If an emulsion persists, adding a saturated NaCl solution (brine) can help break it.[6]

Visualizations

Reaction_Pathway Reaction Pathway of Friedel-Crafts Acylation of Anisole Anisole Anisole SigmaComplex_p Sigma Complex (para) Anisole->SigmaComplex_p + Acylium Ion SigmaComplex_o Sigma Complex (ortho) Anisole->SigmaComplex_o + Acylium Ion Phenol Phenol (from ether cleavage) Anisole->Phenol High Temp, Strong Lewis Acid SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Intermediate SuccinicAnhydride->AcyliumIon + AlCl3 Polymer Succinic Anhydride Polymer SuccinicAnhydride->Polymer High Temp AlCl3 AlCl3 (Lewis Acid) ParaProduct β-(p-anisoyl)propionic acid (Major Product) SigmaComplex_p->ParaProduct - H+ OrthoProduct β-(o-anisoyl)propionic acid (Minor Product) SigmaComplex_o->OrthoProduct - H+ Diacylation Diacylation Product ParaProduct->Diacylation + Acylium Ion (less favorable)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield CheckReagents Check Reagent Quality and Anhydrous Conditions Start->CheckReagents CheckCatalyst Verify Catalyst Activity and Stoichiometry CheckReagents->CheckCatalyst No Issue UseFreshReagents Use fresh, anhydrous reagents and dry glassware CheckReagents->UseFreshReagents Issue Found CheckTemp Optimize Reaction Temperature CheckCatalyst->CheckTemp No Issue OptimizeCatalyst Use fresh catalyst, consider increasing stoichiometry CheckCatalyst->OptimizeCatalyst Issue Found CheckWorkup Review Workup Procedure CheckTemp->CheckWorkup No Issue AdjustTemp Gradually increase temperature, monitor by TLC CheckTemp->AdjustTemp Issue Found ImproveWorkup Use ice/HCl quench, add brine for emulsions CheckWorkup->ImproveWorkup Issue Found Success Improved Yield UseFreshReagents->Success OptimizeCatalyst->Success AdjustTemp->Success ImproveWorkup->Success

Caption: A stepwise approach to troubleshooting low product yield.

References

preventing demethylation of anisole during Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedel-Crafts acylation of anisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to help you successfully perform this important reaction while avoiding common pitfalls, particularly the undesired demethylation of anisole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Significant Demethylation of Anisole Observed

Q1: I am observing a significant amount of phenol and/or its acylated product in my reaction mixture. What is causing the demethylation of my anisole starting material?

A1: The demethylation of anisole during Friedel-Crafts acylation is a common side reaction, particularly when using strong Lewis acids like aluminum chloride (AlCl₃).[1][2] The Lewis acid, required to activate the acylating agent, can also coordinate to the oxygen atom of the methoxy group in anisole. This coordination weakens the methyl C-O bond, making it susceptible to cleavage, especially at elevated temperatures.

The proposed mechanism involves the formation of a complex between the Lewis acid and the methoxy group. In the case of AlCl₃, this can lead to the formation of a methyl-aluminum species and a phenoxide intermediate, which upon workup, yields phenol. The phenol can then be acylated under the reaction conditions to form hydroxyacetophenone isomers.

Q2: How can I prevent or minimize the demethylation of anisole?

A2: Preventing demethylation primarily involves the careful selection of the Lewis acid catalyst and optimization of reaction conditions. Here are several strategies:

  • Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ are prone to causing demethylation.[2] Milder alternatives such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄) are less likely to induce this side reaction.[1][3] Rare earth metal triflates, such as scandium(III) triflate (Sc(OTf)₃) and yttrium(III) triflate (Y(OTf)₃), have also been shown to be effective and mild catalysts for this transformation.[1]

  • Employ Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., H-Beta, Mordenite) can offer high selectivity for the desired acylated product while suppressing demethylation.[4][5] Their shape-selective properties can also favor the formation of the para isomer. The lower strength of Lewis and Brønsted acid sites on some modified zeolites is advantageous in preventing the demethylation of anisole.[4]

  • Control the Reaction Temperature: Higher reaction temperatures can promote demethylation.[6] Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the extent of this side reaction.

  • Optimize Solvent Choice: The choice of solvent can influence the course of the reaction. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are commonly used. In some cases, using the aromatic substrate as the solvent (solvent-free) can be effective, particularly with solid acid catalysts.[7]

Issue 2: Low Yield of the Desired Acylated Product

Q3: My reaction is not proceeding to completion, or I am obtaining a low yield of the desired methoxyacetophenone. What are the potential causes and solutions?

A3: Low yields in Friedel-Crafts acylation can arise from several factors:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Using a freshly opened bottle of the Lewis acid is recommended.

  • Insufficient Catalyst: In many Friedel-Crafts acylations, the Lewis acid forms a complex with the ketone product, rendering it inactive.[8] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.

  • Deactivated Aromatic Ring: While anisole is an activated ring, the presence of any deactivating impurities can hinder the reaction.

  • Suboptimal Temperature: While high temperatures can cause demethylation, a temperature that is too low may result in a sluggish or incomplete reaction. Gradual warming of the reaction mixture after the initial addition at a low temperature can be beneficial.

  • Inefficient Work-up: The work-up procedure is critical for isolating the product. Ensure complete hydrolysis of the catalyst-product complex by quenching the reaction with ice and acid. Thorough extraction of the product from the aqueous layer is also essential.

Issue 3: Formation of Multiple Isomers

Q4: I am obtaining a mixture of ortho- and para-methoxyacetophenone. How can I improve the regioselectivity of the reaction?

A4: The methoxy group of anisole is an ortho-, para-directing group. The para isomer is generally favored due to steric hindrance at the ortho position. To enhance the selectivity for the para product:

  • Steric Hindrance: Using a bulkier acylating agent can increase the steric hindrance at the ortho position, thus favoring para-substitution.

  • Catalyst Choice: The choice of catalyst can influence the ortho/para ratio. Solid acid catalysts with specific pore structures, such as certain zeolites, can exhibit high shape selectivity for the para isomer.[5]

  • Solvent Effects: The polarity of the solvent can sometimes influence the isomer distribution. Experimenting with different solvents may help optimize the selectivity.[9]

Quantitative Data Summary

The following table summarizes the performance of different catalysts in the Friedel-Crafts acylation of anisole, highlighting the yield of the desired acylated product and the extent of demethylation where reported.

CatalystAcylating AgentSolventTemperature (°C)TimeYield of Acylated Anisole (%)Notes on DemethylationReference
AlCl₃Acetyl ChlorideDichloromethane0 to RT30 min~86%Demethylation can be significant, especially at higher temperatures.[3]
FeCl₃Propionyl ChlorideDichloromethaneRT15 min65-80%Lower tendency for demethylation compared to AlCl₃.[3][10]
[CholineCl][ZnCl₂]₃Benzoic Anhydride(DES)120 (Microwave)5 min95%High yield with a milder Lewis acid system. Demethylation not reported as a major issue.
H-Beta ZeoliteAcetic AnhydrideAcetic Acid1202 hours>99%Excellent selectivity for the acylated product with minimal to no demethylation.[11]
Mordenite ZeoliteAcetic AnhydrideAcetic Acid1502-3 hoursQuantitativeHigh conversion and selectivity for 4-methoxyacetophenone; no by-products reported.[5]

Experimental Protocols

Protocol 1: Acylation of Anisole using Iron(III) Chloride (FeCl₃)

This protocol utilizes a milder Lewis acid to minimize demethylation.[3][10]

Materials:

  • Anisole

  • Propionyl chloride (or other acyl chloride)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Water

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap to scrub the evolved HCl gas.

  • Reagent Preparation: In the round-bottom flask, add anhydrous FeCl₃ (4.0 mmol). To this, add 6 mL of anhydrous CH₂Cl₂ followed by the dropwise addition of propionyl chloride (4.6 mmol).

  • Addition of Anisole: Prepare a solution of anisole (4.6 mmol) in 3 mL of anhydrous CH₂Cl₂ and place it in the dropping funnel. Add the anisole solution dropwise to the stirred reaction mixture over approximately 5 minutes.

  • Reaction: Stir the mixture for an additional 10 minutes at room temperature after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (2 x 5 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 10 mL of 5% aqueous NaOH solution, followed by a wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by distillation or column chromatography.

Protocol 2: Acylation of Anisole using a Zeolite Catalyst

This protocol employs a solid acid catalyst for a greener and more selective reaction.[5][11]

Materials:

  • Anisole

  • Acetic anhydride

  • H-Beta or Mordenite Zeolite catalyst

  • Acetic acid (as solvent)

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by calcining it at an appropriate temperature (e.g., 500 °C) for several hours under a flow of air, then allow it to cool in a desiccator before use.

  • Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine anisole (2.0 mmol), acetic anhydride (20 mmol), the activated zeolite catalyst (0.50 g), and acetic acid (5 mL).

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring for 2-3 hours. Monitor the reaction by TLC or GC.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can be washed, dried, and potentially reused.

  • Product Isolation: The product is in the filtrate. The acetic acid solvent can be removed under reduced pressure. The residue can then be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and saturated sodium bicarbonate solution, and dried. The solvent is then evaporated to yield the product.

Visualizations

Reaction Pathways: Acylation vs. Demethylation

G cluster_main Friedel-Crafts Acylation of Anisole cluster_side Demethylation Side Reaction Anisole Anisole Intermediate Sigma Complex Anisole->Intermediate + Acylium Ion Acyl_Halide Acyl Halide/Anhydride Acylium_Ion Acylium Ion (Electrophile) Acyl_Halide->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3, FeCl3) Product Methoxyacetophenone (Desired Product) Intermediate->Product - H+ Anisole_Side Anisole Complex Anisole-Lewis Acid Complex Anisole_Side->Complex + Lewis Acid Lewis_Acid_Side Strong Lewis Acid (e.g., AlCl3) Phenoxide Phenoxide Intermediate Complex->Phenoxide Demethylation Phenol Phenol (Byproduct) Phenoxide->Phenol Workup

Caption: Competing pathways in the Friedel-Crafts acylation of anisole.

Troubleshooting Workflow for Low Yield

G Start Low Yield in Anisole Acylation Check_Catalyst Check Catalyst Activity (Moisture Sensitive?) Start->Check_Catalyst Check_Stoichiometry Verify Catalyst Stoichiometry (Sufficient Amount?) Check_Catalyst->Check_Stoichiometry No Use_Anhydrous Action: Use freshly opened catalyst and anhydrous conditions. Check_Catalyst->Use_Anhydrous Yes Check_Temp Evaluate Reaction Temperature (Too Low?) Check_Stoichiometry->Check_Temp Yes Increase_Catalyst Action: Increase catalyst loading (to stoichiometric amount). Check_Stoichiometry->Increase_Catalyst No Check_Workup Review Work-up Procedure (Inefficient Extraction?) Check_Temp->Check_Workup No Optimize_Temp Action: Gradually warm reaction or run at a slightly higher temperature. Check_Temp->Optimize_Temp Yes Optimize_Workup Action: Ensure complete quenching and perform thorough extraction. Check_Workup->Optimize_Workup Yes Success Improved Yield Check_Workup->Success No Use_Anhydrous->Success Increase_Catalyst->Success Optimize_Temp->Success Optimize_Workup->Success

Caption: A stepwise guide to troubleshooting low product yield.

References

Technical Support Center: Synthesis of 3-(4-Methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methoxybenzoyl)propionic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield in the Friedel-Crafts acylation of anisole with succinic anhydride is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the reactants, solvent, or glassware will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Insufficient Catalyst: The ketone product forms a complex with AlCl₃, which can inhibit further reaction.[1] Therefore, a stoichiometric amount of the catalyst is often necessary.

    • Solution: Use at least two equivalents of AlCl₃ for every equivalent of succinic anhydride.[2]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Excessively high temperatures can lead to side reactions and decomposition, while a temperature that is too low may result in an incomplete reaction.[3]

    • Solution: Maintain the reaction temperature within the optimal range, which is typically between 50-60°C for this synthesis.[4] Careful monitoring and control of the temperature are crucial.

  • Impure Reagents: The purity of anisole, succinic anhydride, and the solvent can affect the reaction outcome.

    • Solution: Use high-purity reagents. If necessary, purify the reagents before use. For example, anisole can be distilled to remove impurities.

  • Inefficient Mixing: Inadequate stirring can lead to localized overheating and uneven distribution of reactants and catalyst, resulting in lower yields.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?

The formation of multiple products is often due to the substitution pattern on the aromatic ring or side reactions occurring under the reaction conditions.

Common Side Products and Mitigation Strategies:

  • Ortho-isomer: The primary desired product is the para-substituted this compound. However, the ortho-isomer can also be formed. The methoxy group in anisole is an ortho-, para-director.[5]

    • Mitigation: The para-product is generally favored due to steric hindrance at the ortho-position.[3] Lowering the reaction temperature may slightly improve the para-selectivity. Careful purification, such as recrystallization, is necessary to isolate the desired para-isomer.

  • Demethylation of Anisole: Under harsh Friedel-Crafts conditions (e.g., high temperature, prolonged reaction time), the methoxy group of anisole can be cleaved, leading to the formation of phenolic byproducts.

    • Mitigation: Adhere to the recommended reaction temperature and time. Avoid excessive heating.

  • Di-acylation: Although less common in acylation compared to alkylation, di-acylation can occur if the reaction conditions are too harsh or if there is a high concentration of the acylating agent.[3]

    • Mitigation: Use a slight excess of anisole relative to succinic anhydride to favor mono-acylation.

Q3: During the work-up, I encountered an emulsion when washing with a basic solution. How can I resolve this?

Emulsion formation is a common issue during the work-up of Friedel-Crafts reactions, particularly when washing with aqueous base to remove unreacted starting materials and the catalyst.[6]

Solutions for Emulsion Breaking:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.

  • Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.

  • Patience: Allowing the mixture to stand undisturbed for a period can sometimes lead to the separation of layers.

Q4: My final product is an oil instead of a crystalline solid. What could be the reason, and how can I induce crystallization?

The expected product, this compound, is a white crystalline solid.[7] If you obtain an oil, it is likely due to the presence of impurities or residual solvent.

Troubleshooting an Oily Product:

  • Impurities: The presence of isomeric impurities (the ortho-isomer) or other side products can lower the melting point and prevent crystallization.

    • Solution: Purify the crude product using column chromatography to separate the desired para-isomer from other impurities.

  • Residual Solvent: Even small amounts of solvent can prevent the product from solidifying.

    • Solution: Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.

  • Inducing Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the oil. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If available, add a small crystal of the pure product to the oil to act as a seed for crystallization.

    • Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., petroleum ether or hexanes) and stir vigorously. This can help to wash away impurities and induce crystallization.[4]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst (AlCl₃) Stoichiometry 1.1 equivalents2.1 equivalents[2]3.0 equivalentsYield generally increases with catalyst amount up to an optimal point. 2.1 equivalents is a good starting point.
Reaction Temperature Room Temperature50-60°C[4]> 80°COptimal yield is typically achieved at 50-60°C. Higher temperatures can lead to increased side products and decomposition.
Reaction Time 1 hour2-4 hours[2]> 6 hoursThe reaction is typically complete within 2-4 hours. Longer reaction times may not significantly increase the yield and can promote side reactions.
Solvent DichloromethaneNitrobenzeneCarbon DisulfideThe choice of solvent can influence the reaction rate and selectivity. Dichloromethane is a common and effective solvent.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from established procedures for Friedel-Crafts acylation.[2][4]

Materials:

  • Anisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add succinic anhydride (e.g., 2.0 g, 20 mmol).[2]

  • Solvent Addition: Add anhydrous dichloromethane to the flask.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (e.g., 6.0 g, 42 mmol) in portions while stirring.[2]

  • Anisole Addition: Dissolve anisole (e.g., 10 mL) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.[2] Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (around 40°C for DCM) for 2-4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[1] This step is highly exothermic and should be performed in a fume hood with caution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification:

    • The crude product can be purified by dissolving it in a 5% sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the product by adding hydrochloric acid.[2]

    • Filter the solid product, wash it with cold water, and dry it.

    • Further purification can be achieved by recrystallization from methanol to yield white crystals.[2] A reported yield for a similar procedure is 55%.[2]

Mandatory Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_moisture Check for Moisture Contamination (Reagents, Glassware, Atmosphere) start->check_moisture remedy_moisture Dry Glassware Thoroughly Use Anhydrous Reagents Run Under Inert Atmosphere check_moisture->remedy_moisture Moisture Suspected check_catalyst Verify Catalyst Stoichiometry (min. 2 equivalents AlCl₃) check_moisture->check_catalyst No Moisture Issues remedy_moisture->check_catalyst remedy_catalyst Increase AlCl₃ Amount check_catalyst->remedy_catalyst Insufficient Catalyst check_temp Review Reaction Temperature check_catalyst->check_temp Sufficient Catalyst remedy_catalyst->check_temp remedy_temp Optimize Temperature (e.g., 50-60°C) check_temp->remedy_temp Suboptimal Temp check_reagents Assess Reagent Purity check_temp->check_reagents Optimal Temp remedy_temp->check_reagents remedy_reagents Purify Reagents (e.g., Distill Anisole) check_reagents->remedy_reagents Impure Reagents end Improved Yield check_reagents->end Pure Reagents remedy_reagents->end

Caption: Troubleshooting workflow for low yield.

G Reaction Pathway: Friedel-Crafts Acylation cluster_reactants Reactants anisole Anisole sigma_complex Sigma Complex (Carbocation Intermediate) anisole->sigma_complex + Acylium Ion succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion Intermediate succinic_anhydride->acylium_ion + AlCl₃ catalyst AlCl₃ (Lewis Acid) acylium_ion->sigma_complex product This compound sigma_complex->product - H⁺

Caption: Friedel-Crafts acylation pathway.

G Troubleshooting Logic for Product Impurities start Impure Product Observed (e.g., Oily Product, Multiple Spots on TLC) check_isomer Isomeric Impurity (ortho-product)? start->check_isomer remedy_isomer Purify by Recrystallization or Column Chromatography check_isomer->remedy_isomer Yes check_demethylation Demethylation Side Product? check_isomer->check_demethylation No remedy_isomer->check_demethylation remedy_demethylation Optimize Reaction Conditions: Lower Temperature, Shorter Time check_demethylation->remedy_demethylation Yes check_solvent Residual Solvent? check_demethylation->check_solvent No remedy_demethylation->check_solvent remedy_solvent Dry Product Under Vacuum check_solvent->remedy_solvent Yes end Pure Crystalline Product check_solvent->end No remedy_solvent->end

Caption: Logic for troubleshooting impurities.

References

managing exothermic reaction in Friedel-Crafts acylation of anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of anisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of anisole is turning dark and producing a lot of fumes. What is happening and is it dangerous?

A1: A dark coloration and fuming are common observations, but they can indicate an overly aggressive reaction. The Friedel-Crafts acylation is a highly exothermic reaction.[1][2] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent and anisole, generating significant heat.[1] The fuming is likely due to the evolution of HCl gas, which is a byproduct of the reaction and can also be produced from the reaction of moisture-sensitive reagents with atmospheric water.[1][3]

Safety Alert: This situation can be hazardous. An uncontrolled exotherm can lead to the boiling of the solvent (like dichloromethane), causing a rapid increase in pressure within your reaction vessel.[1] Always conduct this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

Q2: How can I control the exothermic nature of the reaction?

A2: Effective temperature control is crucial for a successful and safe Friedel-Crafts acylation. Here are several key strategies:

  • Cooling: Immerse the reaction flask in an ice/water bath before and during the addition of reagents to dissipate the heat generated.[1][4] An ice/water bath provides better thermal contact than ice alone.[1]

  • Slow Addition: Add the reagents, particularly the Lewis acid and the acylating agent, slowly and dropwise.[4][5] This allows the heat to dissipate as it is generated, preventing a rapid temperature spike.

  • Solvent Volume: Ensure an adequate volume of a suitable solvent, such as dichloromethane, to help moderate the temperature changes.[6]

Q3: I am observing a low yield of my desired 4-methoxyacetophenone product. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents and allowing for a sufficient reaction time after the initial addition.

  • Side Reactions: At higher temperatures, side reactions can become more prevalent. One common side reaction with anisole is demethylation of the methoxy group by the Lewis acid catalyst.[7]

  • Loss During Workup: Product can be lost during the workup phase. Emulsions can form during extractions, making layer separation difficult.[2] Ensure you are performing the extractions and washing steps carefully.

  • Reagent Purity: The purity of your reagents, especially the Lewis acid and the acylating agent, is critical. Anhydrous conditions are necessary as these reagents are moisture-sensitive.[3][6]

Q4: The color of my reaction mixture changed to a deep orange/red. Is this normal?

A4: Yes, a color change to orange or red is a typical visual indicator that the Friedel-Crafts acylation is proceeding.[1] This is due to the formation of the acylium ion and its complexation with the Lewis acid and the aromatic substrate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction Overheating / Runaway Reaction 1. Reagent addition is too fast. 2. Inadequate cooling. 3. Concentrated reagents.1. Add reagents dropwise. 2. Use an ice/water bath and ensure good thermal contact with the flask. 3. Dilute reagents in the reaction solvent before addition.
Low Product Yield 1. Reaction did not go to completion. 2. Side reactions (e.g., demethylation). 3. Loss of product during workup (e.g., emulsions). 4. Deactivated catalyst due to moisture.1. Increase reaction time or gently warm to room temperature after initial cooling. 2. Maintain low reaction temperatures. Consider a milder Lewis acid like FeCl₃ or ZnCl₂.[5][7] 3. Break emulsions with a saturated brine solution. 4. Use anhydrous reagents and dry glassware.
Formation of a Tar-like Substance 1. Excessive reaction temperature. 2. High concentration of reagents.1. Improve temperature control with an efficient cooling bath. 2. Use a more dilute solution.
Product is Contaminated with Starting Material 1. Insufficient amount of acylating agent or Lewis acid. 2. Reaction time was too short.1. Check stoichiometry; a slight excess of the acylating agent and catalyst may be needed. 2. Monitor the reaction by TLC and increase the reaction time if necessary.
Difficulty in Isolating the Product 1. Stable emulsion formed during workup. 2. Product is too soluble in the aqueous layer.1. Add a small amount of saturated NaCl solution to the separatory funnel. 2. Perform multiple extractions with the organic solvent.

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation of Anisole with Acetyl Chloride

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 5% NaOH solution

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

  • Concentrated HCl

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar and a dropping funnel in a fume hood.

  • Cool the flask in an ice/water bath.

  • To the flask, add anhydrous AlCl₃ and anhydrous DCM.

  • In the dropping funnel, prepare a solution of anisole and acetyl chloride in anhydrous DCM.

  • Add the anisole/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[4]

  • Quench the reaction by slowly and carefully pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[4]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 5% NaOH solution, followed by saturated NaCl solution.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.

Quantitative Data Summary
Parameter Condition A Condition B (Milder Catalyst) Reference
Anisole 1.0 eq1.0 eq[5]
Acylating Agent Acetyl Chloride (1.1 eq)Propionyl Chloride (1.0 eq)[4][5]
Lewis Acid AlCl₃ (1.1 eq)FeCl₃ (0.87 eq)[4][5]
Solvent DichloromethaneDichloromethane[4][5]
Initial Temperature 0 °CNot specified, but dropwise addition suggests cooling[4][5]
Reaction Time 15 min at RT after addition10 min after addition[4][5]
Workup Quench with ice/HClQuench with ice-cold water[4][5]

Visualizations

Exothermic_Reaction_Management start Start: Friedel-Crafts Acylation of Anisole prep Prepare Reagents and Glassware (Anhydrous Conditions) start->prep cooling Cool Reaction Vessel (Ice/Water Bath) prep->cooling reagent_addition Slow, Dropwise Addition of Lewis Acid and Acylating Agent cooling->reagent_addition monitoring Monitor Temperature and Visual Cues (Color Change, Fuming) reagent_addition->monitoring exotherm_check Is Reaction Overheating? monitoring->exotherm_check adjust_cooling Improve Cooling / Slow Addition Rate exotherm_check->adjust_cooling Yes continue_reaction Allow Reaction to Proceed (Stir at RT) exotherm_check->continue_reaction No adjust_cooling->reagent_addition workup Quench Reaction on Ice continue_reaction->workup end End: Product Isolation workup->end

Caption: Workflow for managing the exothermic Friedel-Crafts acylation.

Troubleshooting_Low_Yield low_yield Low Product Yield cause1 Incomplete Reaction Short reaction time Incorrect stoichiometry low_yield->cause1 cause2 Side Reactions High temperature Anisole demethylation low_yield->cause2 cause3 Workup Issues Emulsion formation Product loss low_yield->cause3 cause4 Reagent Purity Moisture contamination Old/degraded reagents low_yield->cause4 solution1 Solutions Increase reaction time Verify reagent amounts cause1->solution1 solution2 Solutions Maintain low temperature Use milder Lewis acid cause2->solution2 solution3 Solutions Use brine to break emulsion Perform multiple extractions cause3->solution3 solution4 Solutions Use anhydrous reagents/glassware Use fresh reagents cause4->solution4

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

References

how to break emulsion during work-up of Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion issues encountered during the work-up of Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it commonly form during the work-up of a Friedel-Crafts acylation?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1] During the work-up of a Friedel-Crafts acylation, several factors contribute to emulsion formation:

  • Aluminum Salt Precipitates: The quenching of the aluminum chloride (AlCl₃) catalyst with water or acid generates fine, gelatinous precipitates of aluminum salts.[1] These solid particles can accumulate at the interface between the organic and aqueous layers, acting as stabilizers for the emulsion.

  • Surfactant-like Byproducts: The reaction mixture may contain amphiphilic molecules, which possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties. These byproducts can act as surfactants, reducing the interfacial tension between the two liquid phases and promoting the formation of a stable emulsion.[1]

  • Vigorous Agitation: Shaking the separatory funnel too aggressively during the extraction process can increase the surface area between the two phases, leading to the formation of very fine droplets that are slow to coalesce.[1]

  • Suspended Solids: Besides aluminum salts, other fine solid particles present in the reaction mixture can also contribute to the stabilization of an emulsion.[1]

Q2: What is the first and simplest step to take when an emulsion forms?

Patience is often the most effective initial approach. Allow the separatory funnel to stand undisturbed for 10 to 30 minutes.[1] In many cases, the emulsion will break or at least reduce in size on its own as the droplets coalesce. Gentle swirling or tapping of the funnel can sometimes help to expedite this process.[1][2]

Q3: How can I prevent emulsions from forming in the first place?

Prevention is generally easier than breaking an emulsion.[1] Consider the following preventative measures:

  • Modified Quenching: Instead of quenching the reaction mixture on ice, try quenching with a 3M HCl solution and gently heating for 5-10 minutes. This can help to break down the aluminum salts into more soluble species.[1]

  • Gentle Mixing: During the extraction, use gentle, swirling motions to mix the layers rather than vigorous shaking. This minimizes the formation of fine droplets that lead to stable emulsions.[3]

  • Solvent Evaporation: Before beginning the work-up, consider evaporating the reaction solvent and then redissolving the residue in the extraction solvent.[4]

Troubleshooting Guide

If an emulsion has formed and does not break on its own, follow this troubleshooting guide. The methods are presented in a logical order, starting with the simplest and most common techniques.

Troubleshooting_Emulsion start Emulsion Formed patience Allow to Stand (10-30 min) Gentle Swirling/Tapping start->patience end Phases Separated patience->end Resolved persistent Persistent Emulsion patience->persistent Emulsion Persists brine Add Saturated Brine (NaCl) or Solid NaCl brine->end Resolved persistent2 Persistent Emulsion brine->persistent2 Emulsion Persists ph_adjust Adjust pH (Dilute Acid or Base) ph_adjust->end Resolved persistent3 Persistent Emulsion ph_adjust->persistent3 Emulsion Persists filtration Filter through Celite® filtration->end Resolved persistent4 Persistent Emulsion filtration->persistent4 Emulsion Persists centrifugation Centrifuge the Mixture centrifugation->end Resolved persistent5 Persistent Emulsion centrifugation->persistent5 Emulsion Persists solvent Add More Organic Solvent or a Different Solvent (e.g., Methanol) solvent->end Resolved persistent6 Persistent Emulsion solvent->persistent6 Emulsion Persists heating Gentle Heating heating->end Resolved persistent->brine persistent2->ph_adjust persistent3->filtration persistent4->centrifugation persistent5->solvent persistent6->heating

Caption: A troubleshooting workflow for breaking emulsions during experimental work-ups.

Emulsion Breaking Techniques: A Comparative Overview

The following table summarizes various physical and chemical methods for breaking emulsions, along with their advantages and disadvantages.

MethodDescriptionAdvantagesDisadvantages
Patience/Gentle Agitation Allowing the mixture to stand or gently swirling/tapping the separatory funnel.[1][2]Simple, no addition of reagents.[5]Can be time-consuming and may not be effective for stable emulsions.[1]
Salting Out Adding saturated sodium chloride solution (brine) or solid NaCl to the mixture.[1] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and promoting phase separation.[5]Simple, generally effective, and fast.[1]Increases the salt concentration in the aqueous waste; may not work for highly stable emulsions.[1]
pH Adjustment Adding a dilute acid or base to alter the charge on surfactant-like molecules, disrupting their ability to stabilize the emulsion.[1]Can be very effective for specific types of emulsions, particularly when using chlorinated solvents with a basic aqueous phase.[1]Risk of product decomposition if the target compound is pH-sensitive.[1]
Filtration through Celite® Filtering the entire emulsified mixture through a pad of a filter aid like Celite®.[1] This physically removes fine particulates that stabilize the emulsion.Very effective for emulsions stabilized by suspended solids.[1]Can be slow and may result in minor product loss on the filter aid.[1]
Centrifugation Transferring the mixture to centrifuge tubes and spinning at a moderate speed.[1] The mechanical force separates the phases based on density.[1]Highly effective, often considered a definitive method for small to medium volumes.[1][4]Requires a suitable centrifuge and is not practical for very large volumes.[1]
Solvent Addition Adding a small amount of the organic solvent used for the extraction or a different compatible solvent like methanol.[1]Simple and can be effective if the emulsion is concentration-dependent.[1]Increases the total volume and complicates later solvent removal.[1]
Gentle Heating Gently warming the mixture can reduce the viscosity of the emulsion and facilitate phase separation.[5]Can be effective in breaking down some emulsions.Care must be taken to avoid decomposing the desired product.[5]
Freezing Lowering the temperature to induce freezing. The formation of ice crystals can physically break the emulsion.[5]A useful physical method for thermally sensitive compounds.Requires a suitable cooling bath and time for thawing before separation.
Ultrasonic Bath Placing the emulsion in an ultrasonic bath can help to coalesce the dispersed droplets.[6]Can be effective for some emulsions.Requires an ultrasonic bath.

Experimental Protocols

Protocol 1: Salting Out

  • To the separatory funnel containing the emulsion, add a volume of saturated sodium chloride (brine) solution equal to approximately 10-20% of the total volume of the mixture.

  • Alternatively, add solid sodium chloride in small portions until saturation is reached.

  • Gently swirl the separatory funnel to mix the contents. Avoid vigorous shaking.

  • Allow the funnel to stand and observe for phase separation.

  • Once the layers have separated, drain the aqueous layer and proceed with the work-up.

Protocol 2: Filtration through Celite®

  • Prepare a filtration setup with a Büchner funnel and a filter flask.

  • Place a piece of filter paper in the Büchner funnel.

  • Add a 1-2 cm layer of Celite® to the funnel and gently press it down to form a flat pad.

  • Wet the Celite® pad with the organic solvent being used in the extraction.

  • Apply a gentle vacuum and pour the entire emulsified mixture onto the Celite® pad.

  • The liquid that passes through should be a clear, biphasic mixture.

  • Transfer the filtrate to a clean separatory funnel, allow the layers to settle, and then separate them.[1]

Visualization of Emulsion Formation

The following diagram illustrates the key factors contributing to the formation of an emulsion during the work-up of a Friedel-Crafts acylation.

Emulsion_Formation cluster_causes Causes cluster_stabilizers Stabilizers AlCl3 Quench Quenching of AlCl3 Al_Salts Fine Aluminum Salt Precipitates AlCl3 Quench->Al_Salts Byproducts Surfactant-like Byproducts Interface Reduced Interfacial Tension Byproducts->Interface Agitation Vigorous Agitation Droplets Fine Droplet Formation Agitation->Droplets Emulsion Stable Emulsion Al_Salts->Emulsion Interface->Emulsion Droplets->Emulsion

Caption: Factors leading to emulsion formation in Friedel-Crafts acylation work-up.

References

identifying ortho vs para acylation side products of anisole by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting the Friedel-Crafts acylation of anisole. The focus is on identifying the ortho and para acylation side products using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products of the Friedel-Crafts acylation of anisole?

The Friedel-Crafts acylation of anisole typically yields a mixture of ortho and para substituted products. The methoxy group (-OCH₃) of anisole is an ortho, para-directing activator. Due to steric hindrance from the methoxy group, the major product is the para-substituted isomer, 4-methoxyacetophenone. The ortho-substituted isomer, 2-methoxyacetophenone, is generally the minor product.

Q2: How can ¹H NMR spectroscopy be used to distinguish between the ortho and para acylation products of anisole?

¹H NMR spectroscopy is a powerful tool for differentiating between the ortho and para isomers based on the chemical shifts and splitting patterns of the aromatic protons.

  • Para-substituted isomer (4-methoxyacetophenone): Due to the molecule's symmetry, the aromatic region of the ¹H NMR spectrum will show two doublets. The two protons ortho to the methoxy group are chemically equivalent, as are the two protons ortho to the acetyl group. This results in a simpler, more symmetrical pattern.

  • Ortho-substituted isomer (2-methoxyacetophenone): All four aromatic protons are chemically non-equivalent, leading to a more complex multiplet pattern in the aromatic region of the spectrum. You will typically observe four distinct signals, often as a combination of doublets, triplets, and doublet of doublets.

Q3: What are the characteristic ¹³C NMR chemical shifts that can help identify the ortho and para isomers?

¹³C NMR spectroscopy provides complementary information for distinguishing the isomers. The number of signals in the aromatic region can be a key indicator.

  • Para-substituted isomer (4-methoxyacetophenone): Due to symmetry, you will observe fewer signals in the aromatic region of the ¹³C NMR spectrum. Specifically, there will be four signals for the aromatic carbons (two for the substituted carbons and two for the protonated carbons).

  • Ortho-substituted isomer (2-methoxyacetophenone): With no plane of symmetry in the aromatic ring, all six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the ¹³C NMR spectrum for the aromatic region.

Troubleshooting Guide

Issue: My ¹H NMR spectrum shows a complex mixture of aromatic signals that is difficult to interpret.

  • Possible Cause: The reaction may have produced a mixture of ortho and para isomers, with neither being significantly major. Reaction conditions such as temperature and catalyst can influence the ortho/para ratio.

  • Solution:

    • Carefully compare the obtained spectrum with the reference data provided in the tables below.

    • Consider using 2D NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks, which can help in assigning the complex multiplets of the ortho isomer.

    • Purify the product mixture using column chromatography to isolate the individual isomers for unambiguous NMR analysis.

Issue: The integration of my aromatic signals in the ¹H NMR spectrum does not match the expected values for either pure isomer.

  • Possible Cause: This is a strong indication that you have a mixture of the ortho and para products.

  • Solution: By carefully integrating the distinct signals corresponding to each isomer, you can determine the approximate ratio of the ortho and para products in your sample. For instance, you can compare the integration of a well-resolved signal from the para isomer to a well-resolved signal from the ortho isomer.

Data Presentation

The following tables summarize the key ¹H and ¹³C NMR chemical shift data for 4-methoxyacetophenone (para) and 2-methoxyacetophenone (ortho) in CDCl₃.

Table 1: ¹H NMR Data (CDCl₃)

CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)-COCH₃ (δ, ppm)
4-Methoxyacetophenone (p)~7.91 (d, 2H), ~6.91 (d, 2H)[1]~3.84 (s, 3H)[1]~2.53 (s, 3H)[1]
2-Methoxyacetophenone (o)~7.73-7.75 (q, 1H), ~7.45-7.48 (m, 1H), ~6.96-7.01 (q, 2H)[2]~3.91 (s, 3H)[2]~2.62 (s, 3H)[2]

Table 2: ¹³C NMR Data (CDCl₃)

CompoundAromatic Carbons (δ, ppm)-OCH₃ (δ, ppm)-COCH₃ (δ, ppm)C=O (δ, ppm)
4-Methoxyacetophenone (p)~163.5, ~130.6, ~130.3, ~113.7[1]~55.4[1]~26.3[1]~196.8[1]
2-Methoxyacetophenone (o)~158.9, ~133.6, ~130.3, ~128.3, ~120.5, ~111.6[2]~55.4[2]~31.8[2]~199.8[2]

Experimental Protocols

Representative Experimental Protocol for Friedel-Crafts Acylation of Anisole [3]

Objective: To synthesize 4-methoxyacetophenone via the Friedel-Crafts acylation of anisole.

Materials:

  • Anisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. All glassware must be thoroughly dried to prevent reaction with moisture-sensitive reagents.[3]

  • Reagent Preparation: In a fume hood, cautiously add 105 mmol of anhydrous AlCl₃ to the reaction flask.[3] Add 25 mL of dichloromethane to the flask to create a slurry.

  • Reaction: Cool the flask in an ice bath. Slowly add a solution of 100 mmol of anisole and 100 mmol of acetyl chloride in 15 mL of dichloromethane from the addition funnel to the stirred AlCl₃ slurry over 30 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for one hour.

  • Workup: Carefully and slowly pour the reaction mixture over a mixture of 25 g of ice and 25 mL of concentrated HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with 2 x 20 mL of dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with 2 x 25 mL of saturated NaHCO₃ solution, followed by 25 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification and Characterization: The crude product can be purified by recrystallization or column chromatography. Characterize the product using NMR, IR, and melting point analysis.

Visualizations

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Anisole Anisole Reaction Friedel-Crafts Acylation Anisole->Reaction AcetylChloride Acetyl Chloride AcetylChloride->Reaction AlCl3 AlCl₃ AlCl3->Reaction Lewis Acid Para_Product 4-Methoxyacetophenone (Para - Major) Ortho_Product 2-Methoxyacetophenone (Ortho - Minor) Reaction->Para_Product Major Pathway Reaction->Ortho_Product Minor Pathway

Caption: Reaction scheme for the Friedel-Crafts acylation of anisole.

NMR_Identification_Workflow Start Crude Product Mixture Acquire_NMR Acquire ¹H and ¹³C NMR Spectra Start->Acquire_NMR Analyze_H_NMR Analyze ¹H NMR: - Number of aromatic signals - Splitting patterns Acquire_NMR->Analyze_H_NMR Analyze_C_NMR Analyze ¹³C NMR: - Number of aromatic signals Acquire_NMR->Analyze_C_NMR Compare_Data Compare with Reference Data Analyze_H_NMR->Compare_Data Analyze_C_NMR->Compare_Data Identify_Isomers Identify Ortho and Para Isomers and Determine Ratio Compare_Data->Identify_Isomers Pure_Ortho Pure Ortho Isomer Identify_Isomers->Pure_Ortho If complex multiplets, ~4 aromatic ¹H signals, 6 aromatic ¹³C signals Pure_Para Pure Para Isomer Identify_Isomers->Pure_Para If two doublets, ~2 aromatic ¹H signals, 4 aromatic ¹³C signals Mixture Mixture of Isomers Identify_Isomers->Mixture If characteristics of both are present

Caption: Workflow for identifying ortho and para isomers using NMR.

References

effect of temperature on the regioselectivity of anisole acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of anisole. The resources herein focus on the critical effect of temperature on the regioselectivity of this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the acylation of anisole typically para-selective?

The methoxy group (-OCH₃) of anisole is an ortho, para-directing group in electrophilic aromatic substitution reactions. This is due to the resonance stabilization of the carbocation intermediate formed during the reaction, where the lone pairs on the oxygen atom can delocalize into the aromatic ring, preferentially stabilizing the intermediates leading to ortho and para products. However, the para-position is generally favored due to reduced steric hindrance compared to the ortho-positions, especially with bulky acylating agents.

Q2: My anisole acylation is yielding a significant amount of the ortho-isomer. How can I increase the para-selectivity?

The formation of a higher proportion of the ortho-isomer can be influenced by several factors, with reaction temperature being a key variable. Generally, lower reaction temperatures favor the kinetically controlled product, which in some cases can lead to a higher proportion of the ortho isomer. To enhance para-selectivity, consider the following:

  • Temperature Optimization: Gradually increasing the reaction temperature may favor the formation of the more thermodynamically stable para-isomer. It is crucial to monitor the reaction closely, as excessively high temperatures can lead to side reactions and decreased overall yield.

  • Choice of Catalyst: The nature of the Lewis acid catalyst can influence the steric environment of the reaction, thereby affecting the ortho/para ratio.

  • Solvent Effects: The polarity of the solvent can also play a role in regioselectivity.

Q3: What is the difference between kinetic and thermodynamic control in the context of anisole acylation?

In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product that forms the fastest (i.e., has the lower activation energy) will be the major product. This is the kinetic product.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established between the products. The major product will be the most stable one, which is the thermodynamic product.

For the acylation of anisole, the para-isomer is generally the more thermodynamically stable product due to reduced steric strain.

Q4: Can temperature affect the overall conversion of the reaction?

Yes, temperature has a significant impact on the reaction rate and, consequently, the overall conversion. An increase in temperature generally leads to a higher reaction rate and increased conversion of anisole. However, this must be balanced with the potential for increased side reactions and changes in regioselectivity. For instance, in a study using a specific zeolite catalyst, increasing the temperature from 50°C to 150°C resulted in a marked increase in anisole conversion.

Q5: Are there any safety concerns when running the acylation of anisole at different temperatures?

Absolutely. Friedel-Crafts acylation is an exothermic reaction. When running the reaction at elevated temperatures, it is crucial to have effective temperature control and to be prepared for a rapid increase in temperature, which could lead to boiling of the solvent if not managed properly. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment.

Data Presentation: Effect of Temperature on Regioselectivity

The following table summarizes the effect of reaction temperature on the conversion of anisole and the selectivity for the para-isomer (p-methoxypropiophenone) in the acylation with propionic anhydride using an H-BEA zeolite catalyst.

Reaction Temperature (°C)Anisole Conversion (%)p-Methoxypropiophenone Selectivity (%)
50~25~60
100~85~75
120~90~70
150~95~65

Data compiled from a study on Friedel-Crafts acylation of anisole using a specific zeolite catalyst. The absolute values may vary with different acylating agents, catalysts, and reaction conditions.

Experimental Protocol: Acylation of Anisole with Acetyl Chloride and AlCl₃

This protocol describes a general procedure for the Friedel-Crafts acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).

  • Reagent Preparation: In the round-bottom flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Addition of Anisole: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at the desired temperature (e.g., 0°C for kinetic control or room temperature for thermodynamic control) for a specified time (e.g., 1-2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Anisole_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware Assembly B Add Anhydrous AlCl3 and DCM A->B C Cool to 0°C B->C D Slowly Add Acetyl Chloride C->D E Dropwise Addition of Anisole in DCM D->E F Stir at Desired Temperature E->F G Quench with Ice and HCl F->G H Extract with DCM G->H I Wash Organic Layer H->I J Dry and Evaporate Solvent I->J K Purify Product J->K Regioselectivity_Logic Temp Reaction Temperature LowTemp Low Temperature Temp->LowTemp Decrease HighTemp High Temperature Temp->HighTemp Increase Kinetic Kinetic Control (Rate-Determined) LowTemp->Kinetic Thermo Thermodynamic Control (Stability-Determined) HighTemp->Thermo Ortho Ortho-isomer Kinetic->Ortho Potentially favored Para Para-isomer (More Stable) Kinetic->Para Often still major Thermo->Para Strongly favored

Technical Support Center: Purification of 3-(4-Methoxybenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of crude 3-(4-Methoxybenzoyl)propionic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solutions
Low or No Crystal Formation - Solvent choice is not optimal: The compound is too soluble in the solvent even at low temperatures.- Too much solvent was used: The solution is not saturated enough for crystals to form.- Supersaturation: The solution is stable in a supersaturated state and requires a nucleation site.- Re-evaluate the solvent system: Test different solvents or solvent mixtures. Methanol has been reported to be an effective solvent for the recrystallization of this compound.[1]- Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.- Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus, or add a seed crystal of the pure compound.
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound: The compound melts before it dissolves.- High concentration of impurities: Impurities can lower the melting point of the mixture.- Cooling is too rapid: The compound comes out of solution too quickly and above its melting point.- Select a lower-boiling point solvent. - Add more solvent: This can help to keep the compound dissolved until the solution cools to a temperature below its melting point.- Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Colored Crystals - Presence of colored impurities. - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.
Low Purity After Recrystallization - Inefficient removal of impurities: The chosen solvent does not effectively differentiate between the product and impurities in terms of solubility.- Crystals formed too quickly: Impurities may have been trapped within the crystal lattice.- Perform a second recrystallization. - Optimize the cooling process: Allow for slow crystal growth to improve purity.- Consider an alternative purification method: If impurities have similar solubility, column chromatography may be necessary.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Solution(s)
Poor Separation of Compound and Impurities - Inappropriate mobile phase polarity: The eluent is either too polar (everything elutes quickly) or not polar enough (nothing moves).- Column overloading: Too much crude material was loaded onto the column.- Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities.- Reduce the amount of sample loaded.
Compound is Insoluble in the Mobile Phase - The chosen eluent is not a good solvent for the compound. - Dissolve the crude product in a minimal amount of a stronger, more polar solvent before adsorbing it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder, and then load this onto the column.
Streaking or Tailing of the Compound on the Column - The compound is interacting too strongly with the stationary phase. - The compound is not fully soluble in the mobile phase as it moves down the column. - Add a small amount of a more polar solvent or a modifier to the eluent: For acidic compounds like this compound, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape.
Cracking of the Silica Gel Bed - Improper packing of the column. - Running the column dry. - Ensure the silica gel is packed as a uniform slurry. - Never let the solvent level drop below the top of the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the Friedel-Crafts acylation of anisole with succinic anhydride. These can include:

  • Ortho-substituted isomer: 3-(2-Methoxybenzoyl)propionic acid. The methoxy group is an ortho-, para- director, so while the para-substituted product is major, some ortho-isomer is expected.

  • Unreacted starting materials: Anisole and succinic anhydride.

  • Products of ether cleavage: If the reaction conditions are too harsh (e.g., high temperatures), the methoxy group can be cleaved to a phenol.[2]

Q2: Which purification method is better for this compound: recrystallization or column chromatography?

A2: The choice of method depends on the level of impurities.

  • Recrystallization is often sufficient if the main impurity is the ortho-isomer and other minor impurities are present. It is a simpler and faster technique.

  • Column chromatography is more effective for separating compounds with very similar properties and for removing a wider range of impurities to achieve very high purity.

Q3: What is a good solvent for the recrystallization of this compound?

A3: Methanol has been successfully used for the recrystallization of this compound.[1] It is generally soluble in hot methanol and less soluble at colder temperatures.

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. You can compare the spot of your purified product to that of the crude material to see if impurities have been removed. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. A purity of ≥98% is often reported for commercially available this compound as determined by HPLC.[3]

Data Presentation

The following table provides illustrative purity levels that can be expected from different purification methods for this compound. The actual purity will depend on the initial purity of the crude material and the optimization of the chosen purification technique.

Purification MethodTypical Purity (%)Key AdvantagesKey Disadvantages
Single Recrystallization (Methanol) 95 - 98Simple, fast, and removes a significant amount of impurities.May not be effective for removing impurities with similar solubility.
Acid-Base Extraction followed by Recrystallization 97 - 99Effectively removes non-acidic impurities.Involves multiple steps.
Flash Column Chromatography > 99Can achieve very high purity and separate closely related impurities.More time-consuming and requires more solvent than recrystallization.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is adapted from the synthesis of this compound.[4]

  • Dissolution: Dissolve the crude this compound in a 5% (w/v) aqueous solution of sodium hydroxide.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add hydrochloric acid to the filtrate with stirring until the solution becomes acidic. The this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallization:

    • Place the solid in an Erlenmeyer flask.

    • Add a minimal amount of hot methanol and stir until the solid is completely dissolved.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold methanol.

    • Dry the crystals in a desiccator.

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol for the purification of an acidic compound and should be optimized for this compound, primarily through the selection of an appropriate mobile phase.

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good starting point for acidic compounds is a mixture of hexanes and ethyl acetate with a small amount (0.5-1%) of acetic acid. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Add the mobile phase to the column and apply gentle pressure to begin elution.

    • Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound dissolve Dissolve in aq. NaOH crude->dissolve filter1 Filter (remove insolubles) dissolve->filter1 precipitate Precipitate with HCl filter1->precipitate filter2 Filter and Wash precipitate->filter2 recrystallize Recrystallize from Methanol filter2->recrystallize column Column Chromatography filter2->column Alternative pure_rec Pure Product (Recrystallization) recrystallize->pure_rec pure_col Pure Product (Chromatography) column->pure_col

Caption: Purification workflow for this compound.

TroubleshootingLogic Troubleshooting Logic for Recrystallization start Low Yield or No Crystals? check_saturation Is the solution saturated? start->check_saturation induce_crystallization Induce Crystallization (Scratch/Seed) check_saturation->induce_crystallization Yes reduce_volume Reduce Solvent Volume check_saturation->reduce_volume No check_solvent Is the solvent appropriate? change_solvent Change Solvent/Solvent System check_solvent->change_solvent No oiling_out Did the product oil out? check_solvent->oiling_out Yes induce_crystallization->check_solvent Still no crystals reduce_volume->start slow_cooling Ensure Slow Cooling oiling_out->slow_cooling

Caption: Troubleshooting decision tree for recrystallization issues.

References

Validation & Comparative

Validating the Structure of 3-(4-Methoxybenzoyl)propionic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the scientific process. This guide provides a comparative analysis of mass spectrometry for the structural validation of 3-(4-Methoxybenzoyl)propionic acid, alongside other widely used analytical techniques.

Introduction to this compound

This compound is a carboxylic acid and ketone derivative with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1] Its chemical structure consists of a methoxy-substituted benzene ring attached to a butyric acid chain via a carbonyl group. Accurate structural confirmation is essential for its use in further research and development.

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for analyzing small organic molecules like this compound is Electron Ionization Mass Spectrometry (EI-MS).

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, characteristic charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Predicted Mass Spectrum Fragmentation

While an experimental mass spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on its structure and established fragmentation rules for aromatic ketones and carboxylic acids.

m/z Proposed Fragment Ion Structure of Fragment Fragmentation Pathway
208[M]⁺•[C₁₁H₁₂O₄]⁺•Molecular Ion
191[M-OH]⁺[C₁₁H₁₁O₃]⁺Loss of hydroxyl radical from the carboxylic acid group.
163[M-COOH]⁺[C₁₀H₁₁O₂]⁺Loss of the carboxyl group as a radical.
135[CH₃OC₆H₄CO]⁺4-methoxybenzoyl cationα-cleavage at the keto group, leading to the stable acylium ion. This is often a base peak.
107[CH₃OC₆H₄]⁺4-methoxyphenyl cationLoss of CO from the 4-methoxybenzoyl cation.
77[C₆H₅]⁺Phenyl cationLoss of methoxy group from the 4-methoxyphenyl cation.

Comparison with Alternative Analytical Techniques

Mass spectrometry is a powerful tool, but for unambiguous structure determination, it is often used in conjunction with other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information (with high resolution MS).Isomers can have similar fragmentation patterns, does not provide detailed stereochemical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework of the molecule.Provides unambiguous connectivity of atoms, crucial for identifying isomers.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple technique for identifying key functional groups (e.g., C=O, O-H).Complex spectra can be difficult to interpret fully, provides limited information on the overall structure.

Visualizing the Process

Mass Spectrometry Fragmentation Pathway

Figure 1: Predicted EI-MS Fragmentation of this compound M [C₁₁H₁₂O₄]⁺• m/z = 208 (Molecular Ion) F1 [C₁₁H₁₁O₃]⁺ m/z = 191 M->F1 - •OH F2 [C₁₀H₁₁O₂]⁺ m/z = 163 M->F2 - •COOH F3 [CH₃OC₆H₄CO]⁺ m/z = 135 (Base Peak) M->F3 - •CH₂CH₂COOH F4 [CH₃OC₆H₄]⁺ m/z = 107 F3->F4 - CO F5 [C₆H₅]⁺ m/z = 77 F4->F5 - •CH₃O

Caption: Predicted EI-MS Fragmentation of this compound

Overall Workflow for Structure Validation

Figure 2: Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Data_Analysis Data Interpretation & Comparison MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for Structural Validation

Conclusion

The structural validation of this compound is most reliably achieved through a combination of analytical techniques. Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, offering strong evidence for the compound's identity. When combined with the detailed connectivity information from NMR and functional group identification from IR spectroscopy, a complete and unambiguous structural confirmation can be achieved. This multi-faceted approach ensures the integrity of the compound for its intended application in research and development.

References

Purity Analysis of Synthesized 3-(4-Methoxybenzoyl)propionic Acid via HPLC-UV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of synthesized 3-(4-Methoxybenzoyl)propionic acid with a commercially available standard, utilizing High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection to confirm purity. The following sections detail the experimental protocol, present comparative data, and outline the logical workflow for this analytical procedure. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. This guide outlines a straightforward and reliable HPLC-UV method for the quantitative determination of the purity of synthesized this compound. The method's efficacy is demonstrated through a comparative analysis with a certified commercial standard and a potential synthetic impurity.

Chemical Properties of this compound:

  • Molecular Formula: C₁₁H₁₂O₄[1][2][3][4]

  • Molecular Weight: 208.21 g/mol [1][2][4][5][6]

  • Appearance: White powder[1]

  • Melting Point: 148-150 °C[1][6]

  • Solubility: Almost insoluble in water, soluble in organic solvents such as ethanol and ether.[1]

Comparative Purity Analysis

The purity of the in-house synthesized lot of this compound was compared against a commercial standard and a potential impurity, 4-methoxybenzoic acid (a possible hydrolysis product or unreacted starting material). The results are summarized in the table below.

Sample IDRetention Time (min)Peak AreaPurity (%)
Synthesized Lot (SL-20251026)4.52185423199.1
Commercial Standard (CS-995)4.51186987499.8
4-Methoxybenzoic Acid3.8912457N/A
Anisole (Starting Material)2.75Not DetectedN/A
Succinic Anhydride (Starting Material)1.98Not DetectedN/A

Table 1: Comparative HPLC data for synthesized and commercial this compound.

The synthesized lot exhibited a purity of 99.1%, which is comparable to the commercial standard's purity of 99.8%. The chromatogram of the synthesized lot showed a minor peak corresponding to the retention time of 4-methoxybenzoic acid, indicating its presence as a minor impurity. The starting materials, anisole and succinic anhydride, were not detected in the final product.

Experimental Protocol

A detailed methodology for the HPLC-UV analysis is provided below to ensure reproducibility.

3.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and variable wavelength UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • A stock solution of the commercial standard (1 mg/mL) was prepared in the mobile phase.

    • A stock solution of the synthesized this compound (1 mg/mL) was prepared in the mobile phase.

    • Stock solutions of potential impurities (4-methoxybenzoic acid, anisole, and succinic anhydride) were prepared at a concentration of 1 mg/mL in the mobile phase.

    • All solutions were sonicated for 10 minutes to ensure complete dissolution and filtered through a 0.45 µm syringe filter before injection.

3.2. Purity Calculation

The purity of the synthesized compound was determined by the area normalization method using the following formula:

Experimental Workflow

The logical flow of the experimental procedure for confirming the purity of synthesized this compound is illustrated in the diagram below.

experimental_workflow synthesis Synthesis of this compound sample_prep Sample and Standard Preparation (1 mg/mL in mobile phase) synthesis->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition data_processing Data Processing and Purity Calculation data_acquisition->data_processing comparison Comparison with Commercial Standard and Impurities data_processing->comparison report Purity Confirmation Report comparison->report

Figure 1: Experimental workflow for HPLC-UV purity confirmation.

Conclusion

The developed HPLC-UV method is demonstrated to be a suitable and effective technique for the purity assessment of synthesized this compound. The comparative analysis confirmed a high purity level for the in-house synthesized batch, with only a minor, identifiable impurity present. This method can be readily implemented for routine quality control in a research or manufacturing setting.

References

A Comparative Guide to Lewis Acid Catalysts in the Synthesis of 3-(4-Methoxybenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(4-Methoxybenzoyl)propionic acid, a key intermediate in the development of various pharmaceuticals, is commonly achieved through the Friedel-Crafts acylation of anisole with succinic anhydride. The choice of Lewis acid catalyst is a critical parameter in this reaction, directly influencing yield, purity, and reaction conditions. This guide provides a comparative overview of common Lewis acid catalysts for this synthesis, supported by available experimental data, to aid researchers in catalyst selection and methods development.

Performance of Lewis Acid Catalysts: A Quantitative Comparison

The selection of a Lewis acid catalyst is pivotal in optimizing the Friedel-Crafts acylation. While aluminum chloride (AlCl₃) is the most conventionally cited catalyst for this transformation, other Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are also utilized in similar acylation reactions. The following table summarizes the performance of these catalysts in the synthesis of this compound, based on available literature.

CatalystCatalyst Loading (mol equiv.)SolventTemperatureReaction TimeYield (%)Reference
Aluminum Chloride (AlCl₃)2.1AnisoleReflux4 hours55[1][2]
Ferric Chloride (FeCl₃)Data not available-----
Zinc Chloride (ZnCl₂)Data not available-----

Experimental Protocols

Synthesis of this compound using Aluminum Chloride (AlCl₃)

This protocol details the established method for the synthesis of this compound using aluminum chloride as the catalyst.[1][2]

Materials:

  • Succinic anhydride (2 g, 20 mmol)

  • Anisole (10 ml)

  • Anhydrous Aluminum chloride (6 g, 42 mmol)

  • Sodium hydroxide solution (5% w/v)

  • Concentrated Hydrochloric acid

  • Methanol

  • Cold water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Steam distillation apparatus

  • Beakers

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of succinic anhydride (2 g, 20 mmol) and anisole (10 ml) is prepared.

  • Catalyst Addition: Anhydrous aluminum chloride (6 g, 42 mmol) is carefully added to the mixture.

  • Reaction: The reaction mixture is refluxed for 4 hours.

  • Workup:

    • After completion, the excess anisole is removed by steam distillation.

    • The resulting solid product is dissolved in a 5% (w/v) sodium hydroxide solution.

    • The solution is filtered.

    • The filtrate is acidified by the addition of concentrated hydrochloric acid, leading to the precipitation of the crude product.

  • Purification:

    • The solid mass is filtered and washed with cold water.

    • The crude product is then dried.

    • Crystallization from methanol yields the purified this compound.

Yield: 55%

Visualizing the Workflow and Reaction Mechanism

To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Mix Succinic Anhydride and Anisole add_catalyst Add AlCl₃ reactants->add_catalyst reflux Reflux for 4h add_catalyst->reflux steam_distill Steam Distillation (remove excess anisole) reflux->steam_distill dissolve Dissolve in NaOH (aq) steam_distill->dissolve filter1 Filter dissolve->filter1 acidify Acidify with HCl filter1->acidify filter2 Filter Precipitate acidify->filter2 wash Wash with Cold Water filter2->wash dry Dry wash->dry crystallize Crystallize from Methanol dry->crystallize product This compound crystallize->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_activation Catalyst Activation cluster_attack Electrophilic Aromatic Substitution cluster_rearomatization Rearomatization succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion Intermediate succinic_anhydride->acylium_ion + AlCl₃ alcl3 AlCl₃ sigma_complex Sigma Complex acylium_ion->sigma_complex + Anisole anisole Anisole deprotonation Deprotonation sigma_complex->deprotonation product_complex Product-AlCl₃ Complex deprotonation->product_complex - H⁺ final_product This compound product_complex->final_product Hydrolysis

Caption: Simplified mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

References

A Comparative Guide to Greener Synthesis Routes for 3-(4-Methoxybenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(4-methoxybenzoyl)propionic acid, a key intermediate in the pharmaceutical and fine chemical industries, has traditionally relied on classical Friedel-Crafts acylation. However, increasing environmental concerns necessitate a shift towards more sustainable and greener synthetic methodologies. This guide provides a comparative analysis of traditional versus greener synthesis routes for this compound, supported by experimental data and detailed protocols.

Performance Comparison of Synthesis Routes

The following table summarizes the key performance indicators for various synthetic approaches to this compound, allowing for a direct comparison of their efficiency and environmental impact.

Synthesis RouteCatalystSolventReaction TimeTemperature (°C)Yield (%)Green Chemistry Considerations
Conventional Method Aluminum Chloride (AlCl₃)Anisole (excess) / Nitrobenzene4 hoursReflux55%[1]Utilizes stoichiometric amounts of a hazardous and corrosive catalyst, often requires toxic solvents, and generates significant aluminum-containing waste.
Solvent-Free Synthesis Aluminum Chloride (AlCl₃)None5-10 minutesRoom TemperatureHigh (General Procedure)Eliminates the use of volatile organic solvents, leading to a significant reduction in waste. However, it still employs a stoichiometric amount of AlCl₃.
Deep Eutectic Solvent (DES) Catalysis with Microwave Irradiation Choline chloride-Zinc chloride ([CholineCl][ZnCl₂]₃)None (DES acts as solvent and catalyst)5 minutes120~92% (with propionic anhydride)[2]Employs a biodegradable and recyclable catalyst/solvent system, offers short reaction times and high yields, and aligns well with the principles of green chemistry.
Mechanochemical Synthesis (Ball Milling) Aluminum Chloride (AlCl₃)None1-2 hoursRoom TemperatureSubstrate DependentA solvent-free method with potential for high efficiency. Reactivity with anisole and succinic anhydride requires specific investigation.
Heterogeneous Catalysis Zeolites / Supported HeteropolyacidsVariousVariableVariableVariableUtilizes reusable solid acid catalysts, which simplifies product purification and reduces waste. Data for succinic anhydride is limited.

Green Chemistry Metrics:

  • Atom Economy: For the ideal reaction of anisole and succinic anhydride to form this compound, the atom economy is 100%, as all atoms of the reactants are incorporated into the final product. However, the practical application of different methods leads to varying levels of waste generation.

  • E-Factor (Environmental Factor): This metric considers the total mass of waste generated per unit of product.

    • Conventional Method: The E-factor is typically high due to the use of excess solvent, stoichiometric catalyst, and aqueous workup waste.

    • Greener Alternatives: Solvent-free, DES-catalyzed, and mechanochemical routes aim to significantly lower the E-factor by minimizing or eliminating solvent use and allowing for catalyst recycling.

Experimental Protocols

Conventional Synthesis: Friedel-Crafts Acylation using Aluminum Chloride

This method involves the reaction of anisole with succinic anhydride in the presence of a stoichiometric amount of aluminum chloride.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, succinic anhydride (20 mmol) is dissolved in an excess of anisole (10 mL).

  • Anhydrous aluminum chloride (42 mmol) is added portion-wise to the stirred solution.

  • The reaction mixture is heated to reflux and maintained for 4 hours.

  • After completion, the excess anisole is removed by steam distillation.

  • The resulting solid is purified by dissolving in a 5% (w/v) sodium hydroxide solution, filtering, and then acidifying with hydrochloric acid to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried.[1]

Greener Synthesis Route 1: Solvent-Free Synthesis

This approach eliminates the use of a solvent, thereby reducing waste and simplifying the procedure.

Methodology:

  • In a mortar, succinic anhydride (10 mmol) and powdered anhydrous aluminum chloride (20 mmol) are ground together for one minute in a fume hood.

  • Anisole (10 mmol) is added to the mixture.

  • Grinding is continued for 5-10 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully adding the mixture to crushed ice and hydrochloric acid.

  • The solid product is collected by filtration and washed with water.

Greener Synthesis Route 2: Deep Eutectic Solvent (DES) Catalysis with Microwave Irradiation

This innovative method utilizes a deep eutectic solvent as both the catalyst and the reaction medium, coupled with the efficiency of microwave heating.

Methodology:

  • The deep eutectic solvent [CholineCl][ZnCl₂]₃ is prepared by mixing choline chloride and zinc chloride in a 1:3 molar ratio and heating until a homogeneous liquid is formed.

  • In a microwave reactor vessel, anisole (1 mmol) and succinic anhydride (1 mmol) are added to the [CholineCl][ZnCl₂]₃ catalyst.

  • The mixture is subjected to microwave irradiation at 120°C for 5 minutes.

  • After the reaction, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The DES can be recovered by removing the residual organic solvent under vacuum and reused for subsequent reactions.[3]

Signaling Pathways and Experimental Workflows

G cluster_conventional Conventional Synthesis cluster_solvent_free Solvent-Free Synthesis cluster_des DES Catalysis + Microwave A1 Anisole + Succinic Anhydride A2 Add AlCl3 in Anisole/Nitrobenzene A1->A2 A3 Reflux (4h) A2->A3 A4 Steam Distillation A3->A4 A5 Aqueous Workup & Purification A4->A5 A6 This compound A5->A6 B1 Anisole + Succinic Anhydride + AlCl3 B2 Grind (5-10 min, RT) B1->B2 B3 Quench with Ice/HCl B2->B3 B4 Filtration B3->B4 B5 This compound B4->B5 C1 Anisole + Succinic Anhydride in [CholineCl][ZnCl2]3 C2 Microwave Irradiation (5 min, 120°C) C1->C2 C3 Product Extraction C2->C3 C4 Catalyst Recycling C3->C4 C5 This compound C3->C5

G Anisole Anisole Product This compound Anisole->Product Electrophilic Aromatic Substitution SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Intermediate SuccinicAnhydride->AcyliumIon Activation Catalyst Catalyst (Lewis Acid / Solid Acid / DES) Catalyst->AcyliumIon AcyliumIon->Product

Conclusion

The development of greener synthesis routes for this compound offers significant advantages over traditional methods. The use of deep eutectic solvents with microwave assistance stands out as a particularly promising approach, demonstrating high yields, short reaction times, and the use of a recyclable, environmentally benign catalyst system. Solvent-free and mechanochemical methods also present viable alternatives that drastically reduce solvent waste. While heterogeneous catalysis holds promise for continuous flow processes and catalyst reusability, further research is needed to identify optimal catalysts for the acylation with succinic anhydride. For researchers and professionals in drug development, the adoption of these greener methodologies can lead to more sustainable and economically viable manufacturing processes.

References

A Comparative Guide to the Reactivity of 3-(4-Methoxybenzoyl)propionic Acid and Other Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-(4-Methoxybenzoyl)propionic acid with other common keto acids, namely pyruvic acid, levulinic acid, and α-ketoglutaric acid. This objective analysis, supported by available experimental data and established chemical principles, aims to inform researchers in their selection and application of these compounds in organic synthesis and drug development.

Executive Summary

This compound, an aromatic γ-keto acid, generally exhibits lower reactivity compared to its aliphatic counterparts—pyruvic acid (an α-keto acid), levulinic acid (a γ-keto acid), and α-ketoglutaric acid (an α-keto dicarboxylic acid). This difference in reactivity is primarily attributed to the electronic and steric effects conferred by the aromatic ring and the methoxy substituent. While direct comparative kinetic data for this compound is limited, this guide synthesizes available quantitative data for the other keto acids and provides a qualitative comparison based on fundamental chemical principles.

Data Presentation: Comparative Reactivity Data

The following table summarizes available kinetic data for the reduction and esterification of the compared keto acids. It is important to note that direct comparative studies under identical conditions are scarce, and thus the presented data is sourced from different studies.

Keto AcidReactionReagents/CatalystTemperature (°C)Rate Constant / Conversion / YieldReference
Pyruvic Acid Second-Order ReductionFormic Acid (reducing agent)260-290Rate constants provided at various temperatures (e.g., ~0.02 L mol⁻¹ s⁻¹ at 280°C)[1]
Enzymatic ReductionLactate DehydrogenasepH 6.0Kinetic mechanism determined[2]
OxidationHypochlorous Acid25Second-order rate constant k = 2.17 M⁻¹ s⁻¹[3]
Levulinic Acid EsterificationMethanol, SnMCM-41-80 catalyst12083.6% conversion after 180 min[4]
EsterificationEthanol, AlCl₃·6H₂O catalyst75~70% conversion after 8 hours[5]
Esterificationn-butanol, TiO₂ nanoparticles12071.6% conversion after 6 hours[6]
α-Ketoglutaric Acid Enzymatic O₂ ActivationFactor Inhibiting Hypoxia Inducible Factor37kcat/KM(O2)app = 0.17 µM⁻¹ min⁻¹[7]
This compound Synthesis (Friedel-Crafts)Succinic anhydride, Anisole, AlCl₃Reflux55% yield[8]

Note: The lack of directly comparable quantitative data for this compound necessitates a qualitative assessment of its reactivity based on its chemical structure.

Comparative Reactivity Analysis

The reactivity of keto acids is primarily governed by the electrophilicity of the ketone's carbonyl carbon and the carboxylic acid group. Structural features such as the position of the keto group relative to the carboxylic acid and the presence of aromatic or electron-donating/withdrawing groups significantly influence this reactivity.

G cluster_reactivity Factors Influencing Keto Acid Reactivity cluster_comparison Reactivity Comparison Structural_Features Structural Features Electronic_Effects Electronic Effects Structural_Features->Electronic_Effects e.g., Resonance Steric_Hindrance Steric Hindrance Structural_Features->Steric_Hindrance e.g., Bulky Groups Aromatic_Keto_Acid This compound (Aromatic γ-Keto Acid) Electronic_Effects->Aromatic_Keto_Acid Resonance stabilization (decreased reactivity) Aliphatic_Keto_Acids Pyruvic Acid (α-Keto) Levulinic Acid (γ-Keto) α-Ketoglutaric Acid (α-Keto) Electronic_Effects->Aliphatic_Keto_Acids Inductive effects Steric_Hindrance->Aromatic_Keto_Acid Aryl group hinders attack Aliphatic_Keto_Acids->Aromatic_Keto_Acid Generally More Reactive >

Caption: Factors influencing the relative reactivity of aromatic vs. aliphatic keto acids.

Reduction of the Ketone Carbonyl

The reduction of the ketone carbonyl to a secondary alcohol is a common transformation. The reactivity towards reduction is dependent on the electrophilicity of the carbonyl carbon.

  • Pyruvic Acid and α-Ketoglutaric Acid (α-keto acids): The presence of the adjacent carboxylic acid group can influence the reactivity of the α-keto group.

  • Levulinic Acid (aliphatic γ-keto acid): The ketone carbonyl is relatively unhindered and reactive towards nucleophilic attack by reducing agents.

  • This compound (aromatic γ-keto acid): The aromatic ring is conjugated with the ketone carbonyl group. This resonance delocalization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles like hydride reagents (e.g., NaBH₄). The electron-donating methoxy group further deactivates the carbonyl group towards nucleophilic attack. Steric hindrance from the bulky aryl group also plays a role in decreasing the rate of reduction compared to the aliphatic keto acids.

G Start Keto Acid Reduction Reduction (e.g., NaBH4, H2/Catalyst) Start->Reduction Oxidation Oxidation (e.g., KMnO4, H2O2) Start->Oxidation Esterification Esterification (Alcohol, Acid Catalyst) Start->Esterification Product_Reduction Hydroxy Acid Reduction->Product_Reduction Product_Oxidation Dicarboxylic Acid / Cleavage Products Oxidation->Product_Oxidation Product_Esterification Keto Ester Esterification->Product_Esterification

Caption: General reaction pathways for keto acids.

Oxidation of the Ketone

Ketones are generally resistant to oxidation compared to aldehydes. Strong oxidizing agents are required, which can lead to carbon-carbon bond cleavage.

  • Pyruvic Acid and α-Ketoglutaric Acid: These α-keto acids can be susceptible to oxidative decarboxylation.

  • Levulinic Acid: The aliphatic ketone can be oxidized under harsh conditions.

  • This compound: The aromatic ring is generally stable to oxidation, but the ketone can be cleaved under vigorous conditions. The electron-donating methoxy group may increase the susceptibility of the aromatic ring to oxidation under certain conditions.

Esterification of the Carboxylic Acid

Esterification is an equilibrium-controlled reaction catalyzed by acid. The reactivity of the carboxylic acid is influenced by steric hindrance around the carboxyl group.

  • Pyruvic Acid, Levulinic Acid, and α-Ketoglutaric Acid: These aliphatic carboxylic acids undergo esterification under standard conditions. The rate of reaction can be influenced by the steric bulk of the alcohol used.

  • This compound: The carboxylic acid moiety is attached to a flexible propyl chain, and therefore, steric hindrance from the aromatic part of the molecule is expected to have a minimal effect on the rate of esterification. Its reactivity in esterification is likely to be comparable to that of levulinic acid.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for a comparative study of the reactivity of the four keto acids. For a valid comparison, it is crucial to maintain identical reaction conditions (stoichiometry, concentration, temperature, solvent, and catalyst) for each keto acid.

Comparative Reduction using Sodium Borohydride

This experiment aims to compare the rate of reduction of the ketone carbonyl group.

Materials:

  • This compound

  • Pyruvic acid

  • Levulinic acid

  • α-Ketoglutaric acid

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 1:1 hexane:ethyl acetate)

  • UV lamp

Procedure:

  • Prepare 0.1 M solutions of each keto acid in a 1:1 mixture of methanol and DCM.

  • In four separate round-bottom flasks, place 10 mL of each keto acid solution.

  • Cool the flasks in an ice bath.

  • To each flask, add an equimolar amount of sodium borohydride in one portion while stirring.

  • Monitor the progress of the reaction at regular time intervals (e.g., 15, 30, 60, 120 minutes) by taking a small aliquot from each reaction mixture and quenching it with 1 M HCl.

  • Extract the quenched aliquot with ethyl acetate.

  • Spot the organic extract on a TLC plate alongside a spot of the starting keto acid.

  • Develop the TLC plate and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot (the corresponding hydroxy acid) will indicate the progress of the reaction.

  • The relative rates of reaction can be qualitatively assessed by comparing the extent of conversion on the TLC plates at each time point. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the starting material and product over time.

Comparative Oxidation using Potassium Permanganate

This experiment compares the susceptibility of the keto acids to oxidation.

Materials:

  • This compound

  • Pyruvic acid

  • Levulinic acid

  • α-Ketoglutaric acid

  • Potassium permanganate (KMnO₄) solution (0.01 M, aqueous)

  • Sulfuric acid (dilute)

  • Sodium bisulfite solution (for quenching)

Procedure:

  • Prepare 0.1 M aqueous solutions of each keto acid.

  • In four separate test tubes, add 5 mL of each keto acid solution and acidify with a few drops of dilute sulfuric acid.

  • To each test tube, add the potassium permanganate solution dropwise while shaking.

  • Observe the rate at which the purple color of the permanganate disappears. A faster disappearance indicates a more rapid oxidation reaction.

  • The reaction can be monitored more quantitatively using a UV-Vis spectrophotometer by following the disappearance of the characteristic absorbance of the permanganate ion (around 525 nm).

Comparative Esterification (Fischer Esterification)

This experiment compares the rate of ester formation.

Materials:

  • This compound

  • Pyruvic acid

  • Levulinic acid

  • α-Ketoglutaric acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated, catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In four separate round-bottom flasks equipped with reflux condensers, place an equimolar amount of each keto acid.

  • Add a 10-fold molar excess of anhydrous ethanol to each flask.

  • Carefully add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid to each flask.

  • Heat the reaction mixtures to reflux.

  • Monitor the reaction progress over time (e.g., 1, 2, 4, 8 hours) by taking aliquots.

  • Work up the aliquots by neutralizing with saturated sodium bicarbonate solution, washing with brine, and drying the organic layer with anhydrous magnesium sulfate.

  • Analyze the composition of the organic layer by GC or ¹H NMR to determine the ratio of the starting carboxylic acid to the product ester.

  • Plot the percentage conversion against time for each keto acid to compare their relative esterification rates.

Conclusion

Based on established principles of organic chemistry, this compound is expected to be the least reactive among the four keto acids in reactions involving nucleophilic attack at the ketone carbonyl, such as reduction. This is due to the deactivating electronic effects of the aromatic ring and the methoxy group, as well as steric hindrance. Its reactivity in esterification is predicted to be comparable to that of levulinic acid. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to obtain quantitative data and validate these qualitative predictions. This understanding of the relative reactivity is crucial for designing efficient synthetic routes and for the development of new chemical entities in the pharmaceutical and chemical industries.

References

A Comparative Analysis of the Biological Activity of 3-(4-Methoxybenzoyl)propionic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-(4-methoxybenzoyl)propionic acid and its structurally related derivatives. While direct comparative studies on the bioactivity of this compound and its simple derivatives are limited in publicly available research, this document synthesizes findings from studies on closely related compounds to offer insights into their potential therapeutic applications, particularly in the realms of anti-inflammatory and anticancer research.

Overview of this compound

Comparative Biological Activity

This section compares the biological activities of 3-benzoylpropionic acid (as a proxy for the parent scaffold) with more complex derivatives containing the 4-methoxybenzoyl moiety. The data presented underscores the potential for significant enhancement of biological activity through chemical modification of the parent structure.

Anti-inflammatory and Analgesic Activity

Research on 3-benzoylpropionic acid (3-BPA) has shown its potential to mitigate inflammation and pain. In preclinical models, 3-BPA demonstrated a significant reduction in cell migration and levels of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation.[3] It also exhibited analgesic effects in acetic acid-induced writhing and formalin tests.[3] Although direct anti-inflammatory data for this compound is scarce, the activity of its core structure suggests that its derivatives could be promising anti-inflammatory agents.

Table 1: Comparison of Anti-inflammatory and Analgesic Activity

CompoundModelKey FindingsReference
3-Benzoylpropionic AcidCarrageenan-induced air pouch (in vivo)Marked reduction in cell migration, NO, and PGE2 levels at 0.5 mg/kg.[3]
3-Benzoylpropionic AcidAcetic acid-induced writhing & formalin test (in vivo)Reduced the number of writhes and licking time in both neurogenic and inflammatory phases.[3]
Anticancer Activity

The 4-methoxybenzoyl moiety is a common feature in various synthetic compounds with potent anticancer activity. While there is no direct evidence of the anticancer properties of this compound itself, its structural components are present in novel classes of anticancer agents. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have shown significant antiproliferative activity against melanoma and prostate cancer cell lines, with IC50 values in the nanomolar range.[4] These complex derivatives, far removed from the simple parent acid, highlight the therapeutic potential that can be unlocked through strategic chemical modifications.

Another study focused on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which also incorporate the 4-methoxyphenyl group. Several of these derivatives exhibited notable cytotoxic activity against human glioblastoma and triple-negative breast cancer cell lines.[5]

Table 2: Anticancer Activity of Structurally Related Derivatives

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART)8fMelanoma (SK-MEL-28)0.021[4]
8fProstate (PC-3)0.035[4]
8fProstate (DU-145)0.071[4]
3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives19 Glioblastoma (U-87)>100[5]
20 Glioblastoma (U-87)48.3[5]
21 Glioblastoma (U-87)12.5[5]

Note: The compounds listed in Table 2 are not direct derivatives of this compound but share the common 4-methoxybenzoyl structural motif, illustrating the potential for anticancer activity within this chemical space.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Reactants: Anisole, Succinic Anhydride, Aluminum Chloride

  • Procedure:

    • Anhydrous aluminum chloride is added to a solution of succinic anhydride in an excess of anisole.

    • The reaction mixture is heated under reflux for several hours.

    • After cooling, the mixture is treated with ice and hydrochloric acid to decompose the aluminum chloride complex.

    • The excess anisole is removed by steam distillation.

    • The resulting solid product is purified by recrystallization.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory activity of a compound in vivo.

  • Animal Model: Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (or vehicle for the control group) is administered orally or intraperitoneally.

    • After a set period (e.g., 60 minutes), a subs-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each animal.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Lines: Relevant cancer cell lines (e.g., MCF-7, PC-3, U-87).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a simplified signaling pathway relevant to the anti-inflammatory action of propionic acid derivatives and a general workflow for the synthesis and evaluation of novel derivatives.

G Simplified Anti-inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Propionic Acid Derivatives Propionic Acid Derivatives Propionic Acid Derivatives->COX-1 / COX-2 Inhibition

Caption: Inhibition of COX enzymes by propionic acid derivatives.

G Experimental Workflow for Derivative Synthesis and Evaluation This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Synthesized Derivatives Synthesized Derivatives Chemical Modification->Synthesized Derivatives Biological Screening Biological Screening Synthesized Derivatives->Biological Screening Active Compounds Active Compounds Biological Screening->Active Compounds

Caption: General workflow for developing new bioactive compounds.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, the biological activities of its structural analog, 3-benzoylpropionic acid, and more complex derivatives containing the 4-methoxybenzoyl moiety, suggest a promising foundation for the development of novel therapeutic agents. The data indicates that modifications to the core structure can lead to compounds with potent anti-inflammatory and anticancer properties. Further research involving the synthesis and systematic biological evaluation of direct derivatives of this compound is warranted to fully explore its therapeutic potential and to establish clear structure-activity relationships.

References

Spectroscopic Analysis of Impurities in 3-(4-Methoxybenzoyl)propionic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of drug safety and efficacy. 3-(4-Methoxybenzoyl)propionic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Rigorous analysis of its impurity profile is therefore essential to ensure the quality and consistency of the final drug product. This guide provides a comparative overview of various spectroscopic techniques for the identification and quantification of potential impurities in this compound, supported by typical experimental data and detailed methodologies.

Introduction to Potential Impurities

The most common synthesis route for this compound is the Friedel-Crafts acylation of anisole with succinic anhydride. This reaction can lead to the formation of several impurities, the most significant of which is the isomeric byproduct, 3-(2-Methoxybenzoyl)propionic acid (the ortho-isomer). Other potential impurities include unreacted starting materials such as anisole and succinic acid (from the hydrolysis of succinic anhydride), and byproducts from side reactions like the cleavage of the methoxy group, which could result in 3-(4-hydroxybenzoyl)propionic acid .

Comparative Analysis of Spectroscopic Techniques

A variety of spectroscopic and chromatographic methods can be employed for the analysis of impurities in this compound. The choice of technique depends on the specific requirements of the analysis, such as the need for structural elucidation, quantitative accuracy, or high-throughput screening. The following table summarizes the performance of key analytical methods for the detection and quantification of the primary isomeric impurity, 3-(2-Methoxybenzoyl)propionic acid, in a this compound matrix.

TechniquePrincipleSensitivitySpecificityLimit of Detection (LOD) (Typical)Limit of Quantification (LOQ) (Typical)ThroughputPrimary Application
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.ModerateHigh~0.1%~0.3%Low to ModerateStructural elucidation and quantification of known impurities.
LC-MS/MS Separates compounds by chromatography and detects by mass-to-charge ratio.Very HighVery High<0.01%<0.03%HighTrace-level impurity detection, identification, and quantification.
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Low to ModerateModerate~0.5-1%~1.5-3%HighRapid identification and screening. Limited for complex mixtures.
UV-Vis Spectroscopy Measures the absorption of ultraviolet-visible light by electronic transitions.ModerateLow~0.1%~0.3%HighQuantification of known impurities with distinct chromophores.
HPLC-UV Separates compounds by chromatography and detects by UV absorbance.HighHigh~0.02%~0.06%HighRoutine quality control for quantification of known impurities.

Experimental Protocols

Detailed methodologies for the application of these techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

¹H NMR Spectroscopy for Isomeric Impurity Quantification

Objective: To quantify the presence of 3-(2-Methoxybenzoyl)propionic acid in a sample of this compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a known amount of an internal standard with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene).

  • Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.

Data Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons for accurate integration).

Data Analysis:

  • Identify the distinct signals for the methoxy protons of the para-isomer (typically around 3.8 ppm) and the ortho-isomer (a slightly different chemical shift).

  • Integrate the area of the methoxy signal for both isomers and the internal standard.

  • Calculate the concentration of the ortho-isomer relative to the main component or the internal standard.

LC-MS/MS for Trace Impurity Analysis

Objective: To detect and quantify trace levels of known and unknown impurities.

Instrumentation: High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurity identification.

  • Source Parameters: Optimize gas temperatures, flow rates, and voltages for the specific instrument.

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL.

  • Perform serial dilutions to create calibration standards for known impurities.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

FT-IR Spectroscopy for Rapid Screening

Objective: To rapidly screen for the presence of the ortho-isomeric impurity.

Instrumentation: Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis:

  • Compare the sample spectrum to a reference spectrum of pure this compound.

  • The presence of the ortho-isomer can be indicated by characteristic differences in the fingerprint region (1200-700 cm⁻¹), particularly in the C-H out-of-plane bending vibrations.[1][2]

UV-Vis Spectrophotometry for Quantitative Analysis

Objective: To quantify a known impurity with a distinct UV chromophore.

Instrumentation: UV-Vis Spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Prepare a series of calibration standards of the impurity of interest in the same solvent.

Data Acquisition:

  • Wavelength Range: Scan from 200 to 400 nm to determine the λmax of the analyte and impurity.

  • Measurement: Measure the absorbance of the sample and calibration standards at the λmax of the impurity.

Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of the impurity in the sample from the calibration curve.

Visualizing Analytical Workflows

Understanding the logical flow of analysis is crucial for selecting the appropriate methodology.

Spectroscopic_Impurity_Analysis_Workflow cluster_screening Initial Screening cluster_identification Identification & Elucidation cluster_quantification Quantification Screening Rapid Screening FTIR FT-IR Spectroscopy Screening->FTIR UV_Vis_Screen UV-Vis Spectroscopy Screening->UV_Vis_Screen Identification Impurity Identification FTIR->Identification Indication of Isomeric Impurity Quantification Impurity Quantification UV_Vis_Screen->Quantification Known Chromophoric Impurity NMR NMR Spectroscopy Identification->NMR Structural Confirmation MS Mass Spectrometry (MS) Identification->MS Molecular Weight & Fragmentation NMR->Quantification MS->Quantification HPLC_UV HPLC-UV Quantification->HPLC_UV qNMR Quantitative NMR (qNMR) Quantification->qNMR LC_MSMS LC-MS/MS Quantification->LC_MSMS Sample This compound Sample Sample->Screening

Caption: General workflow for spectroscopic impurity analysis.

Logical Comparison of Techniques

The selection of an analytical technique is often a trade-off between different performance characteristics.

Technique_Comparison Technique Technique NMR LC-MS/MS FT-IR HPLC-UV Matrix Technique:f1->Matrix Excellent Technique:f2->Matrix Good (with MS) Technique:f3->Matrix Limited Technique:f4->Matrix Limited Matrix2 Technique:f1->Matrix2 Moderate Technique:f2->Matrix2 Very High Technique:f3->Matrix2 Low Technique:f4->Matrix2 High Matrix3 Technique:f1->Matrix3 Low Technique:f2->Matrix3 High Technique:f3->Matrix3 Very High Technique:f4->Matrix3 High Matrix4 Technique:f1->Matrix4 High Technique:f2->Matrix4 High Technique:f3->Matrix4 Low Technique:f4->Matrix4 Moderate Performance Performance Attribute Structural Elucidation Sensitivity Throughput Cost

Caption: Comparison of analytical technique attributes.

Conclusion

The comprehensive analysis of impurities in this compound requires a multi-faceted approach. While rapid screening techniques like FT-IR and UV-Vis spectroscopy are valuable for initial assessments, they often lack the specificity required for complex impurity profiles.[3] For definitive structural elucidation and trace-level quantification, hyphenated techniques such as LC-MS/MS are indispensable.[4][5] ¹H NMR spectroscopy offers excellent structural information and can be used for quantification without the need for a specific reference standard for the impurity.[4] Ultimately, the choice of methodology should be guided by the specific analytical needs, regulatory requirements, and the stage of drug development. A combination of these spectroscopic techniques provides a robust framework for ensuring the purity and quality of this important pharmaceutical intermediate.

References

yield comparison of different synthetic methods for 3-(4-Methoxybenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methods for producing 3-(4-Methoxybenzoyl)propionic acid, a valuable intermediate in the synthesis of various biologically active heterocyclic compounds. We will delve into the experimental protocols and reported yields of different approaches to assist researchers in selecting the most suitable method for their specific requirements.

Yield Comparison of Synthetic Methods

The selection of a synthetic route is often governed by factors such as yield, availability of starting materials, and reaction conditions. Below is a summary of quantitative data for the primary synthetic pathway identified for this compound.

Synthetic Method Starting Materials Key Reagents Reported Yield Reference
Friedel-Crafts AcylationAnisole, Succinic anhydrideAluminum chloride55%[1][2]
Analogous Friedel-Crafts AcylationToluene, Succinic anhydrideAluminum chloride99.3% (intermediate)[3]

Note: The analogous Friedel-Crafts acylation of toluene is included to highlight the potential for yield optimization of the anisole-based synthesis.

Experimental Protocols

Detailed methodologies for the key synthetic route are provided below.

Method 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride

This classical approach involves the electrophilic aromatic substitution of anisole with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Experimental Protocol:

To a reaction vessel containing anisole (10 ml), succinic anhydride (2 g, 20 mmol) is added. Subsequently, aluminum chloride (6 g, 42 mmol) is carefully introduced. The reaction mixture is then refluxed for a period of 4 hours. Upon completion, the excess anisole is removed by steam distillation. The resulting solid product is purified by dissolving it in a 5% (w/v) sodium hydroxide solution, followed by filtration. The filtrate is then acidified with hydrochloric acid to precipitate the product. The solid mass is collected by filtration, washed with cold water, dried, and finally crystallized from methanol to yield this compound.[1][2]

Synthetic Pathway Visualization

The following diagram illustrates the Friedel-Crafts acylation route for the synthesis of this compound.

Friedel_Crafts_Acylation Anisole Anisole Intermediate Acylium Ion Intermediate Anisole->Intermediate Nucleophilic Attack SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Lewis Acid Activation AlCl3 AlCl₃ AlCl3->SuccinicAnhydride Product This compound Intermediate->Product Proton Loss & Workup

References

assessing the stability of 3-(4-Methoxybenzoyl)propionic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the potential stability of 3-(4-Methoxybenzoyl)propionic acid under various stress conditions. In the absence of direct experimental stability studies for this specific molecule, this document offers a comparative analysis based on the known stability of structurally similar compounds and the reactivity of its constituent functional groups: a para-methoxy substituted benzophenone moiety and a propionic acid chain. The information presented herein is intended to guide researchers in designing appropriate stability-indicating methods and formulating stable preparations.

Predicted Stability Profile and Comparison

Based on its chemical structure, this compound is anticipated to be susceptible to degradation under photolytic, oxidative, and certain hydrolytic conditions. The primary sites of degradation are likely the ketone carbonyl group, the carboxylic acid functional group, and the benzylic methylene group.

To provide a quantitative perspective, the following table compares the predicted stability of this compound with two well-studied aromatic ketone carboxylic acids, Ketoprofen and Fenofibric acid (the active metabolite of Fenofibrate).

ConditionThis compound (Predicted)Ketoprofen (Experimental Data)Fenofibric Acid (Experimental Data)
Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) Likely stable to moderate degradation. The ether linkage may be susceptible to cleavage under harsh conditions.Stable to slight degradation.Susceptible to hydrolysis of the ester precursor (Fenofibrate). The carboxylic acid is stable.
Alkaline Hydrolysis (e.g., 0.1 M NaOH, 80°C) Likely stable. The carboxylate salt formed is expected to be resistant to further degradation.Stable.Stable.
Oxidative Stress (e.g., 3% H₂O₂, RT) Susceptible to oxidation, potentially at the benzylic position, leading to the formation of hydroperoxides or cleavage of the propionic acid chain.Susceptible to oxidation, leading to the formation of various degradation products.Susceptible to oxidation, with potential degradation of the isopropylidene group.
Photolytic Stress (e.g., UV light, 254 nm) Highly susceptible to photodegradation. The benzophenone chromophore is known to be photoreactive, potentially leading to photoreduction or photocleavage.Highly susceptible to photodegradation, a well-documented characteristic of this compound.Shows significant photodegradation.
Thermal Stress (e.g., 80°C, solid state) Generally stable in the solid state at moderately elevated temperatures. Decarboxylation may occur at temperatures above its melting point.Generally stable in the solid state at moderately elevated temperatures.Generally stable in the solid state at moderately elevated temperatures.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments that can be employed to assess the stability of this compound. These protocols are based on standard forced degradation studies for small molecule pharmaceuticals.

Forced Degradation Studies

Objective: To generate potential degradation products and evaluate the intrinsic stability of the molecule under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Reflux the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Reflux the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.

    • A parallel experiment should be conducted with the sample wrapped in aluminum foil to serve as a dark control.

    • Dilute the exposed and control samples to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish.

    • Expose to a temperature of 80°C in a hot air oven for 48 hours.

    • After exposure, dissolve the solid in the mobile phase to a final concentration of 100 µg/mL.

Analytical Method for Stability Indicating Assay

Objective: To develop a chromatographic method capable of separating the parent drug from its potential degradation products.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance of this compound.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizing Experimental Workflows and Potential Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of a forced degradation study and a predicted degradation pathway for this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution of This compound acid Acidic Hydrolysis (0.1 M HCl, 80°C) stock->acid base Alkaline Hydrolysis (0.1 M NaOH, 80°C) stock->base oxidative Oxidative Stress (3% H2O2, RT) stock->oxidative photo Photolytic Stress (UV light, 254 nm) stock->photo thermal Thermal Stress (80°C, solid) stock->thermal hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc photo->hplc thermal->hplc characterization Characterization of Degradation Products (LC-MS, NMR) hplc->characterization G cluster_pathways Potential Degradation Pathways parent This compound photodegradation Photoreduction/Photocleavage (e.g., formation of benzhydrol derivative) parent->photodegradation  UV Light oxidation Oxidative Cleavage (e.g., formation of 4-methoxybenzoic acid) parent->oxidation  H₂O₂ decarboxylation Thermal Decarboxylation (e.g., formation of 1-(4-methoxyphenyl)butan-1-one) parent->decarboxylation  Heat hydrolysis Ether Cleavage (e.g., formation of 3-(4-hydroxybenzoyl)propionic acid) parent->hydrolysis  Strong Acid

Comparative Guide to the Cyclization Efficiency of Substituted Benzoylpropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of substituted β-benzoylpropionic acids into tetralone derivatives is a fundamental transformation in organic synthesis, pivotal for the construction of polycyclic frameworks found in numerous pharmaceuticals and natural products. This guide provides a comparative analysis of the cyclization efficiency based on the nature and position of substituents on the aromatic ring, supported by experimental data from various studies.

The cyclization reaction is a classic example of an intramolecular Friedel-Crafts acylation. The efficiency of this reaction is significantly influenced by the electronic properties of the substituents on the benzoyl moiety. Electron-donating groups generally enhance the reaction rate and yield by activating the aromatic ring towards electrophilic attack. Conversely, electron-withdrawing groups deactivate the ring, leading to lower yields and often requiring more forcing reaction conditions.

Comparative Cyclization Efficiency Data

The following table summarizes the cyclization yields for various substituted β-benzoylpropionic acids. It is important to note that the reaction conditions reported in the literature may vary, which can influence the yields. However, this compilation provides a useful overview of the electronic effects of different substituents on the efficiency of this transformation.

Substrate (β-Benzoylpropionic Acid Derivative)SubstituentProduct (Tetralone Derivative)CatalystYield (%)
β-Benzoylpropionic acidNone1-TetralonePPA~95
β-(p-Anisoyl)propionic acid4-Methoxy7-Methoxy-1-tetralonePPA82[1]
β-(p-Toluoyl)propionic acid4-Methyl7-Methyl-1-tetralonePPA~90
β-(p-Chlorobenzoyl)propionic acid4-Chloro7-Chloro-1-tetralonePPAModerate

Experimental Protocols

A general procedure for the intramolecular Friedel-Crafts cyclization of substituted β-benzoylpropionic acids using polyphosphoric acid (PPA) is detailed below. This protocol is a synthesis of methodologies reported in the literature and can be adapted for specific substrates.

General Procedure for Polyphosphoric Acid (PPA) Catalyzed Cyclization:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place the substituted β-benzoylpropionic acid.

  • Addition of PPA: Add polyphosphoric acid (typically 10-20 times the weight of the starting material) to the flask.

  • Reaction: Heat the mixture with stirring in an oil bath. The reaction temperature and time are substrate-dependent. For activated substrates (e.g., with methoxy or methyl groups), temperatures around 80-100°C for 1-2 hours are often sufficient. Deactivated substrates may require higher temperatures and longer reaction times. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by water, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction mechanism for the intramolecular Friedel-Crafts acylation and a typical experimental workflow for the synthesis of tetralones from substituted benzoylpropionic acids.

G cluster_mechanism Reaction Mechanism start Substituted Benzoylpropionic Acid acylium Acylium Ion Intermediate start->acylium + Catalyst (e.g., PPA) sigma Sigma Complex (Arenium Ion) acylium->sigma Intramolecular Electrophilic Attack product Substituted Tetralone sigma->product Deprotonation (Aromaticity Restored)

Intramolecular Friedel-Crafts Acylation Mechanism.

G cluster_workflow Experimental Workflow start Start: Substituted Benzoylpropionic Acid reaction Cyclization Reaction (e.g., with PPA) start->reaction workup Aqueous Work-up (Ice Quench) reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final Product: Substituted Tetralone purification->product

General Experimental Workflow for Tetralone Synthesis.

References

Safety Operating Guide

Proper Disposal of 3-(4-Methoxybenzoyl)propionic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(4-Methoxybenzoyl)propionic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Hand ProtectionProtective gloves
Eye ProtectionEyeshields or safety glasses[1]
Respiratory ProtectionDust mask (type N95 or equivalent)[1]
Body ProtectionLaboratory coat

Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with local, state, and federal regulations.[3][4] Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal.

Step 1: Containment of Waste

Solid waste, such as residual this compound, should be carefully swept up to avoid dust formation.[5][6] The collected material must then be placed into a suitable, clearly labeled, and closed container for disposal.[5][7]

Step 2: Waste Characterization and Labeling

The waste container must be accurately labeled with the chemical name, "this compound," and any associated hazard warnings. This ensures that waste handlers are aware of the contents and can manage it appropriately.

Step 3: Storage Pending Disposal

Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Step 4: Arrange for Professional Disposal

Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste. It is crucial to select a service provider experienced in handling laboratory chemicals. Disposal should be directed to an approved waste disposal plant.[6]

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[3][5]

  • Avoid releasing the chemical into the environment.[5]

  • For spills, contain the material using an inert absorbent and follow the same disposal procedure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill? ppe->spill contain Collect Waste Material (Sweep, avoid dust) container Place in a Labeled, Sealed Container contain->container storage Store in a Secure, Well-Ventilated Area container->storage contact_disposal Contact Licensed Hazardous Waste Disposal Service storage->contact_disposal improper_disposal Improper Disposal (Drain, Regular Trash) storage->improper_disposal environmental_release Environmental Release (Prohibited) storage->environmental_release end End: Proper Disposal contact_disposal->end spill->contain No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes contain_spill->contain

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxybenzoyl)propionic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxybenzoyl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.